p-O-Methyl-isoproterenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
5-[1-hydroxy-2-(propan-2-ylamino)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C12H19NO3/c1-8(2)13-7-11(15)9-4-5-12(16-3)10(14)6-9/h4-6,8,11,13-15H,7H2,1-3H3 |
InChI Key |
OTLFCSFQBDQCDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)OC)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of p-O-Methyl-isoproterenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of p-O-methyl-isoproterenol, a methylated metabolite of the non-selective β-adrenergic agonist isoproterenol. The document details both the enzymatic and a proposed chemical synthesis pathway for this compound. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant biological signaling pathway and experimental workflows. This guide is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development who are interested in the synthesis, metabolism, and biological activity of catecholamine derivatives.
Introduction
Isoproterenol is a synthetic catecholamine that acts as a potent non-selective agonist for β-adrenergic receptors.[1] Its metabolism in vivo is primarily mediated by the enzyme Catechol-O-methyltransferase (COMT), which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring.[1] This process leads to the formation of two main metabolites: m-O-methyl-isoproterenol and this compound. While the m-O-methylated product is generally favored, the p-O-methylated isomer is also formed and its distinct pharmacological properties are of interest to researchers.[2] The synthesis of this compound is crucial for its pharmacological evaluation and for use as an analytical standard in metabolic studies. This guide outlines the known enzymatic synthesis and a proposed chemical synthesis route for this compound.
Enzymatic Synthesis of this compound
The primary route for the biological synthesis of this compound is through the action of the enzyme Catechol-O-methyltransferase (COMT).[1] COMT is a key enzyme in the metabolic inactivation of catecholamines and other catechol-containing compounds.[3] It exists in two isoforms, a soluble form (S-COMT) and a membrane-bound form (MB-COMT), both of which can catalyze the O-methylation of isoproterenol.[4]
The enzymatic reaction involves the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the para-hydroxyl group of the isoproterenol catechol ring.[5][6]
Quantitative Data for Enzymatic Synthesis
Quantitative data for the enzymatic synthesis of this compound is primarily derived from kinetic studies of COMT activity with isoproterenol as a substrate. The formation of the p-O-methylated product is generally less favored than the meta-isomer.
| Parameter | Value | Species/Enzyme Source | Reference |
| Substrate Specificity | Isoproterenol is a substrate for COMT. | Rat | [7] |
| Isomer Preference | COMT shows a marked preference for the O-methylation of the (+)-isomer over the (-)-isomer of isoproterenol. | Rabbit Aorta | [8] |
| Km (saturable component) | 3.03 µmol/L | Rabbit Aorta | [9] |
| Vmax (saturable component) | 0.56 nmol x g⁻¹ x min⁻¹ | Rabbit Aorta | [9] |
| Inhibition | O-methylation is inhibited by COMT inhibitors such as tropolone and U-0521 (3',4'-dihydroxy-2-methylpropiophenone). | General | [2][5] |
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol is a general guideline for the in vitro enzymatic synthesis of this compound using a source of COMT.
Materials:
-
Isoproterenol hydrochloride
-
S-adenosyl-L-methionine (SAM)
-
Recombinant human COMT or a tissue homogenate rich in COMT (e.g., liver cytosol)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Dithiothreitol (DTT)
-
Hydrochloric acid (HCl) for reaction termination
-
Ethyl acetate for extraction
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components at the indicated final concentrations:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl₂ (10 mM)
-
DTT (1 mM)
-
Isoproterenol (1 mM)
-
SAM (1.5 mM)
-
-
Enzyme Addition: Add a predetermined amount of purified COMT or tissue homogenate to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes). The reaction time can be optimized to maximize product yield.
-
Reaction Termination: Stop the reaction by adding a small volume of HCl (e.g., 1 M) to lower the pH.
-
Extraction: Extract the methylated products from the aqueous reaction mixture using an organic solvent such as ethyl acetate. Repeat the extraction process to ensure complete recovery.
-
Solvent Evaporation: Combine the organic extracts and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Purification and Analysis: Reconstitute the dried residue in a suitable solvent and purify this compound using preparative HPLC. Analyze the purity and confirm the identity of the product using analytical HPLC and mass spectrometry.
Proposed Chemical Synthesis Pathway for this compound
Proposed Synthetic Scheme
A potential, yet unvalidated, synthetic approach is outlined below. This proposed pathway requires experimental optimization and validation.
Figure 1. Proposed chemical synthesis strategy for this compound.
Step 1: Protection of Isoproterenol: The secondary amine and the more acidic meta-hydroxyl group of isoproterenol would need to be protected to prevent their reaction during the methylation step. A suitable protecting group for the amine could be a carbamate (e.g., Boc or Cbz). The selective protection of the meta-hydroxyl group is more challenging. One approach could be to use a bulky protecting group that preferentially reacts with the less sterically hindered para-hydroxyl group, leaving the meta-hydroxyl accessible for a subsequent protection step. Alternatively, a di-protection of both hydroxyls followed by selective deprotection of the para-hydroxyl could be explored.[10][11]
Step 2: para-O-Methylation: With the amine and meta-hydroxyl group protected, the free para-hydroxyl group can be methylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a mild base.[12][13]
Step 3: Deprotection: The protecting groups on the amine and the meta-hydroxyl group would then be removed under appropriate conditions to yield the final product, this compound.
Quantitative Data for Chemical Synthesis
As this is a proposed pathway, no experimental quantitative data is available. The yield for each step would need to be determined through experimental work.
Experimental Protocol: Proposed Chemical Synthesis
This is a hypothetical protocol that would require significant optimization.
Materials:
-
Isoproterenol hydrochloride
-
Protecting group reagents (e.g., Boc-anhydride, benzyl chloroformate)
-
Bases (e.g., triethylamine, potassium carbonate)
-
Solvents (e.g., dichloromethane, acetone, methanol)
-
Methylating agent (e.g., dimethyl sulfate)
-
Deprotection reagents (e.g., trifluoroacetic acid, H₂/Pd-C)
Procedure (Conceptual):
-
Protection: React isoproterenol with appropriate protecting group reagents in a suitable solvent system with a base to protect the amine and meta-hydroxyl group. Purify the protected intermediate.
-
Methylation: React the protected isoproterenol with a methylating agent in the presence of a base to methylate the free para-hydroxyl group. Monitor the reaction by TLC or HPLC and purify the methylated product.
-
Deprotection: Subject the methylated intermediate to the appropriate deprotection conditions to remove the protecting groups. Purify the final product, this compound, using column chromatography or preparative HPLC.
Isoproterenol Signaling Pathway
Isoproterenol exerts its physiological effects by binding to and activating β-adrenergic receptors (β-ARs), which are G-protein coupled receptors (GPCRs).[14] The binding of isoproterenol to β-ARs initiates a cascade of intracellular signaling events.
Figure 2. Simplified signaling pathway of Isoproterenol via β-adrenergic receptors.
Activation of β-adrenergic receptors by isoproterenol leads to the activation of the associated Gs protein.[15] The activated Gs protein, in turn, stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[14] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in diverse physiological responses such as increased heart rate, cardiac contractility, and smooth muscle relaxation.[14] Additionally, agonist-bound β-receptors can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin.[16] β-arrestin can mediate receptor desensitization and internalization, and also initiate G protein-independent signaling cascades, such as the activation of the ERK/MAPK pathway.[16]
Experimental Workflow: Purification and Analysis
The purification and analysis of this compound from a synthesis reaction mixture typically involves sample preparation followed by High-Performance Liquid Chromatography (HPLC).
Figure 3. General experimental workflow for the purification and analysis of this compound.
Detailed Methodology for HPLC Analysis
This protocol provides a general method for the analytical separation and quantification of isoproterenol and its methylated metabolites.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or electrochemical detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier. For example, a buffer containing sodium phosphate with an ion-pairing agent like octanesulfonic acid, adjusted to an acidic pH (e.g., pH 3.0), and methanol or acetonitrile as the organic component.[13][17]
-
The exact composition and gradient profile should be optimized for the specific separation.
Sample Preparation:
-
Urine Samples: Acidify urine samples with HCl upon collection. Before injection, the pH may need to be adjusted and the sample may require a clean-up step using solid-phase extraction (SPE) to remove interfering substances.[17][18]
-
Plasma Samples: Plasma samples require protein precipitation (e.g., with perchloric acid) followed by centrifugation. The supernatant can then be further purified by SPE.[15][19]
-
Synthesis Reaction Samples: After reaction workup and extraction, the dried sample is reconstituted in a small volume of the initial mobile phase.
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-50 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection:
Validation: The HPLC method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[20][21]
Conclusion
This technical guide has provided a detailed overview of the synthesis of this compound. The enzymatic synthesis using COMT is the well-established biological route, and a general protocol for its in vitro replication has been presented. While a validated chemical synthesis protocol is not currently available in the literature, a plausible synthetic strategy involving protecting groups has been proposed, highlighting an area for future research. The guide also provides essential context on the biological signaling of the parent compound, isoproterenol, and a practical workflow for the purification and analysis of the synthesized product. This information is intended to be a valuable starting point for researchers and professionals in the field of drug development and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of catechol-O-methyl-transferase (COMT) inhibition on the vascular and metabolic responses to noradrenaline, isoprenaline and sympathetic nerve stimulation in canine subcutaneous adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Concerted actions of the catechol O-methyltransferase and the cytosolic sulfotransferase SULT1A3 in the metabolism of catecholic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of the 3-Hydroxy-4-Methyl Derivative of Amphetamine - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Dopamine and adrenaline, but not isoprenaline, are substrates for uptake and metabolism in isolated perfused lungs of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromsoc.jp [chromsoc.jp]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin | Guo-Chun Zhou [scispace.com]
- 12. Guaiacol - Wikipedia [en.wikipedia.org]
- 13. CN101219938B - Guaiacol synthesizing method - Google Patents [patents.google.com]
- 14. Catecholamine measurements by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. data.biotage.co.jp [data.biotage.co.jp]
- 16. pnas.org [pnas.org]
- 17. Determination of catecholamines and related compounds in mouse urine using column-switching HPLC - Analyst (RSC Publishing) DOI:10.1039/C5AN02617B [pubs.rsc.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CN1944367A - Synthetic method for guaiacol - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical and Pharmacological Properties of p-O-Methyl-isoproterenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of p-O-Methyl-isoproterenol. The document is structured to serve as a practical resource, offering detailed data, experimental methodologies, and visual representations of key biological processes.
Chemical Properties
This compound, also known as 3-O-methylisoprenaline, is a catecholamine derivative and the major metabolite of the potent non-selective β-adrenergic receptor agonist, isoproterenol.[1][2] Its formation is catalyzed by the enzyme Catechol-O-methyltransferase (COMT), which plays a crucial role in the metabolic inactivation of catecholamines.[3]
Physicochemical Characteristics
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Name | 5-(1-Hydroxy-2-(isopropylamino)ethyl)-2-methoxyphenol | [4] |
| Synonyms | This compound, 3-O-Methylisoprenaline | [1][2] |
| CAS Number | 3413-49-8 | |
| Molecular Formula | C₁₂H₁₉NO₃ | |
| Molecular Weight | 225.29 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in Methanol | |
| Storage | 2-8°C |
Stability and Storage
Catecholamines and their derivatives are susceptible to degradation through oxidation, which can be catalyzed by light, heat, and changes in pH. For isoproterenol, stability is enhanced in acidic conditions (pH 3.7 to 5.7), with significant decomposition occurring at a pH greater than 6. Solutions are also sensitive to air and light, often developing a pink or brownish color upon degradation. It is recommended to store this compound at 2-8°C and protected from light to minimize degradation. For solutions of the parent compound isoproterenol, storage in amber, light-blocking containers is advised, and aqueous solutions are not recommended for storage for more than one day.
Pharmacological Properties
This compound is recognized as an active metabolite of isoproterenol. Unlike its parent compound, which is a potent agonist at β-adrenergic receptors, 3-O-methylisoprenaline is characterized as a weak β-adrenergic receptor antagonist.[1] This alteration in pharmacological activity is a direct consequence of the methylation of the catechol hydroxyl group, which is critical for agonist activity.
Adrenergic Receptor Signaling Pathway
Isoproterenol, the parent compound of this compound, exerts its effects by activating both β1 and β2 adrenergic receptors. This activation initiates a G-protein-coupled receptor (GPCR) signaling cascade. The binding of an agonist like isoproterenol to the receptor leads to the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological response.
Diagram: β-Adrenergic Receptor Signaling Pathway
Caption: Simplified signaling cascade following β-adrenergic receptor activation.
Experimental Protocols
The characterization of this compound's pharmacological activity would involve standard assays used for adrenergic ligands. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a ligand for a receptor.[5] It involves competing the binding of a radiolabeled ligand with the unlabeled test compound.
Objective: To determine the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors.
Materials:
-
Cell membranes prepared from cells expressing either β1 or β2 adrenergic receptors.
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Cyanopindolol (CYP).
-
Non-specific binding control: Propranolol (a non-selective β-antagonist).
-
Test compound: this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes + Radioligand + Binding Buffer.
-
Non-specific Binding: Membranes + Radioligand + excess Propranolol.
-
Competition Binding: Membranes + Radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram: Radioligand Binding Assay Workflow
Caption: Key steps in a competitive radioligand binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cAMP.
Objective: To determine the functional activity (EC₅₀ for agonists, IC₅₀ for antagonists) of this compound at β-adrenergic receptors.
Materials:
-
Cells expressing the β-adrenergic receptor of interest.
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
Test compound: this compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with a buffer containing a PDE inhibitor for a short period (e.g., 15-30 minutes).
-
Compound Addition:
-
For Agonist Testing: Add varying concentrations of this compound to the wells.
-
For Antagonist Testing: Pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of a known agonist (e.g., isoproterenol).
-
-
Stimulation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
For Agonist Testing: Plot the cAMP concentration against the log concentration of this compound and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
For Antagonist Testing: Plot the inhibition of the agonist-induced cAMP response against the log concentration of this compound and determine the IC₅₀ value.
-
Diagram: cAMP Accumulation Assay Workflow
Caption: General workflow for a cell-based cAMP accumulation assay.
Conclusion
This compound is a key metabolite of the widely studied β-adrenergic agonist, isoproterenol. Its chemical properties are defined by the O-methylation of the catechol ring, a modification that significantly alters its pharmacological profile from a potent agonist to a weak antagonist. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other adrenergic ligands. Understanding the properties of such metabolites is crucial for a comprehensive understanding of the parent drug's overall in vivo activity and for the development of new therapeutic agents targeting the adrenergic system.
References
The O-Methylated Metabolite of Isoproterenol: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoproterenol, a potent non-selective β-adrenergic receptor agonist, is a cornerstone pharmacological tool for studying the sympathetic nervous system and a therapeutic agent for conditions such as bradycardia and heart block. Its metabolism is a critical factor in determining its duration of action and overall pharmacological profile. A key metabolic pathway for isoproterenol is O-methylation, catalyzed by the enzyme catechol-O-methyltransferase (COMT). This process results in the formation of 3-O-methylisoprenaline (also referred to as 3-methoxyisoprenaline). Contrary to what might be expected from a simple metabolic conversion, this metabolite exhibits a distinct and opposing pharmacological activity to its parent compound. This technical guide provides an in-depth analysis of the mechanism of action of 3-O-methylisoprenaline, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Metabolic Pathway of Isoproterenol to 3-O-Methylisoprenaline
The primary route of metabolism for isoproterenol involves the enzymatic transfer of a methyl group from S-adenosyl-L-methionine to the meta-hydroxyl group of the catechol ring of isoproterenol. This reaction is catalyzed by catechol-O-methyltransferase (COMT), a widely distributed enzyme.
Mechanism of Action: A Shift from Agonist to Antagonist
While isoproterenol is a full agonist at both β1 and β2-adrenergic receptors, its O-methylated metabolite, 3-O-methylisoprenaline, has been demonstrated to act as a weak β-adrenergic receptor antagonist.[1] This transformation from a potent agonist to a weak antagonist is a significant event in the pharmacology of isoproterenol, as the metabolite can compete with the parent compound and other catecholamines for receptor binding, potentially modulating their effects.
The antagonist activity of 3-O-methylisoprenaline is competitive, meaning it binds to the same site on the β-adrenergic receptor as agonists like isoproterenol but does not activate the receptor.[1] This binding prevents the agonist from interacting with the receptor and initiating the downstream signaling cascade.
Signaling Pathway of β-Adrenergic Receptor Antagonism
The canonical signaling pathway for β-adrenergic receptor activation involves the Gs protein-adenylyl cyclase-cAMP-PKA cascade. 3-O-methylisoprenaline competitively inhibits this pathway at the receptor level.
Quantitative Pharmacological Data
| Compound | Receptor Subtype(s) | Assay Type | Species | Tissue/Cell Line | Parameter | Value | Reference |
| 3-O-Methylisoprenaline | β-adrenergic | Functional (Antagonism) | Guinea Pig | Atrial Strip | Relative Potency | ~1/1,000th of Propranolol | [1] |
| β-adrenergic | Functional (Antagonism) | Guinea Pig | Tracheal Chain | Relative Potency | ~1/3,700th of Propranolol | [1] | |
| Isoproterenol | β1-adrenergic | Binding | Rat | Brain | pKi | 7.1 | [2] |
| β2-adrenergic | Binding | Human | HEK293 Cells | pEC50 | 9.7 | [2] | |
| β-adrenergic | Binding | Human | Adipocytes | Kd | 0.9 - 1.0 µM | [3] | |
| β1-adrenergic | Functional (Agonism) | Rat | Papillary Muscle | pD2 | 8.00 | [4] | |
| β2-adrenergic | Functional (Agonism) | Rat | Uterus | pIC50 | 10 | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological characterization of 3-O-methylisoprenaline are not widely published. However, standard methodologies for evaluating β-adrenergic ligands can be applied.
General Experimental Workflow for Pharmacological Characterization
Radioligand Binding Assay to Determine Binding Affinity (Ki)
Objective: To determine the affinity of 3-O-methylisoprenaline for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes prepared from a source rich in the desired receptor subtype (e.g., CHO cells stably expressing human β1 or β2 receptors).
-
A suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).
-
Test compound (3-O-methylisoprenaline) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of propranolol).
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
In parallel, incubate membranes with the radioligand and the non-specific binding control to determine non-specific binding.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay to Determine Antagonist Potency (pA₂)
Objective: To quantify the antagonist activity of 3-O-methylisoprenaline at β-adrenergic receptors.
Materials:
-
An isolated tissue preparation or cell line that exhibits a functional response to β-adrenergic stimulation (e.g., guinea pig tracheal rings for β2-mediated relaxation, or isolated rat atria for β1-mediated chronotropy/inotropy).
-
A standard β-adrenergic agonist (e.g., isoproterenol).
-
Test compound (3-O-methylisoprenaline) at various concentrations.
-
Physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O₂ / 5% CO₂.
-
Organ bath setup with a force transducer or appropriate equipment to measure cellular responses (e.g., cAMP accumulation assay kit).
Methodology:
-
Mount the tissue in an organ bath containing physiological salt solution at 37°C and allow it to equilibrate.
-
Generate a cumulative concentration-response curve for the agonist (isoproterenol) to establish a baseline response.
-
Wash the tissue and incubate with a fixed concentration of the antagonist (3-O-methylisoprenaline) for a predetermined period.
-
In the presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.
-
Repeat steps 3 and 4 with increasing concentrations of the antagonist.
-
The antagonist should produce a parallel rightward shift in the agonist concentration-response curve without depressing the maximum response for competitive antagonism.
-
Construct a Schild plot by plotting the log (concentration ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The concentration ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.
-
The x-intercept of the Schild plot provides the pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.
Conclusion
The O-methylation of isoproterenol by COMT represents a significant metabolic event that fundamentally alters its pharmacological activity, converting a potent β-adrenergic agonist into a weak competitive antagonist, 3-O-methylisoprenaline. While its antagonist potency is considerably lower than that of clinically used β-blockers, its formation in vivo could potentially modulate the effects of the parent drug and endogenous catecholamines. For researchers in drug development, this highlights the critical importance of characterizing the pharmacological activity of major metabolites to fully understand the in vivo effects of a parent compound. The experimental protocols outlined provide a framework for the detailed characterization of 3-O-methylisoprenaline and other novel adrenergic ligands.
References
- 1. Beta-adrenoceptor antagonist activity of 3-methoxyisoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isoprenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Characterization of beta-adrenergic receptors by (3H) isoproterenol in adipocytes of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity constants and beta-adrenoceptor reserves for isoprenaline on cardiac tissue from normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
p-O-Methyl-isoproterenol: A Technical Guide on its Discovery, History, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-O-Methyl-isoproterenol, also known as 3-O-methylisoprenaline, is a primary metabolite of the potent non-selective β-adrenergic receptor agonist, isoproterenol. This document provides a comprehensive technical overview of this compound, detailing its discovery within the broader context of catecholamine metabolism research, its enzymatic formation, and its known pharmacological activity. While it is characterized as a weak β-adrenergic receptor antagonist, a detailed quantitative analysis of its binding affinities and functional potencies is not extensively available in public literature. This guide presents the current understanding of this compound and provides detailed, representative experimental protocols for its further investigation.
Introduction and Historical Context
The discovery of this compound is intrinsically linked to the elucidation of the metabolic pathways of catecholamines. Following the introduction of isoproterenol in the 1940s as a potent bronchodilator and cardiac stimulant, research efforts were directed towards understanding its mechanism of action and metabolic fate.
Isoproterenol, a synthetic catecholamine, is structurally related to epinephrine and acts as a non-selective agonist at both β1 and β2-adrenergic receptors.[1] Its metabolism was found to be primarily mediated by the enzyme catechol-O-methyltransferase (COMT), which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the catechol hydroxyl groups.[2] This process yields this compound (3-O-methylisoprenaline) as a major metabolite.[3] Early studies on catecholamine metabolism identified O-methylation as a key inactivation pathway for endogenous and synthetic catecholamines.
While isoproterenol is a potent agonist, its metabolite, this compound, has been characterized as a weak β-adrenergic receptor antagonist.[1] This observation highlights the importance of metabolic profiling in drug development, as metabolites can possess pharmacological activities that differ significantly from the parent compound, potentially contributing to the overall therapeutic or side-effect profile.
Physicochemical Properties and Synthesis
Chemical Name: 5-(1-Hydroxy-2-(isopropylamino)ethyl)-2-methoxyphenol Molecular Formula: C₁₂H₁₉NO₃ Molecular Weight: 225.29 g/mol CAS Number: 3413-49-8
While this compound is commercially available as a reference standard for impurity analysis, detailed synthetic procedures are not widely published in peer-reviewed literature. Its formation, however, is a well-established metabolic reaction.
Metabolic Synthesis: The biosynthesis of this compound from isoproterenol is catalyzed by catechol-O-methyltransferase (COMT). This enzyme is abundant in various tissues, including the liver and kidneys. The reaction involves the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the meta-hydroxyl group of the catechol moiety of isoproterenol.
Pharmacological Profile
This compound is recognized as a weak antagonist at β-adrenergic receptors.[1] This contrasts sharply with its parent compound, isoproterenol, which is a potent full agonist. The methylation of the catechol hydroxyl group is a critical structural change that diminishes agonist activity and imparts antagonist properties.
Quantitative Data
| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Assay | Potency (EC50/IC50) | Efficacy |
| Isoproterenol | β1-adrenergic | Data not available in sources | Adenylyl Cyclase Activation | Data not available in sources | Full Agonist |
| β2-adrenergic | Data not available in sources | Adenylyl Cyclase Activation | Data not available in sources | Full Agonist | |
| This compound | β1-adrenergic | Not Available | Adenylyl Cyclase Inhibition | Not Available | Weak Antagonist |
| β2-adrenergic | Not Available | Adenylyl Cyclase Inhibition | Not Available | Weak Antagonist |
Experimental Protocols
The following are detailed, representative protocols for the pharmacological characterization of a compound like this compound at β-adrenergic receptors.
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol describes a method to determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors through competition with a radiolabeled antagonist.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound at human β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes prepared from cells expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
[³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP) as the radioligand.
-
This compound.
-
Propranolol (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold lysis buffer. Centrifuge the homogenate and wash the resulting membrane pellet. Resuspend the final pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer.
-
A fixed concentration of radioligand (typically at or below its Kd).
-
Increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
For non-specific binding, add a high concentration of propranolol (e.g., 10 µM).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Adenylyl Cyclase Functional Assay
This protocol describes a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit isoproterenol-stimulated cAMP production.
Objective: To determine the functional antagonist potency (IC50) of this compound at β1 and β2-adrenergic receptors.
Materials:
-
Whole cells expressing human β1 or β2-adrenergic receptors.
-
Isoproterenol.
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Plate cells expressing the receptor of interest in a suitable multi-well plate and grow to confluence.
-
Antagonist Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of isoproterenol (typically the EC80) to stimulate adenylyl cyclase. Include a phosphodiesterase inhibitor in this step.
-
Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Terminate the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measurement: Measure the intracellular cAMP concentration using the chosen detection method.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the isoproterenol-stimulated response, using non-linear regression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Figure 1. Metabolic conversion of isoproterenol.
Figure 2. β-Adrenergic signaling pathway.
Figure 3. Radioligand binding assay workflow.
Figure 4. Adenylyl cyclase assay workflow.
Conclusion
This compound is a pharmacologically interesting metabolite of isoproterenol, transitioning from a potent β-adrenergic agonist to a weak antagonist upon O-methylation. Its history is rooted in the fundamental studies of catecholamine metabolism. While its antagonist properties are qualitatively acknowledged, there is a notable gap in the literature regarding its quantitative pharmacological characterization. The experimental protocols and workflows provided in this guide offer a clear path for researchers to undertake a detailed investigation of this compound's interaction with β-adrenergic receptors, which would be a valuable contribution to the understanding of catecholamine pharmacology and the broader implications of drug metabolism.
References
p-O-Methyl-isoproterenol: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
p-O-Methyl-isoproterenol, also known as 3-O-methylisoprenaline, is a critical impurity and metabolite of the synthetic catecholamine, Isoproterenol.[1][2] Isoproterenol is a non-selective β-adrenergic receptor agonist used in the treatment of bradycardia, heart block, and asthma.[3] The presence of impurities in pharmaceutical formulations can significantly impact the safety and efficacy of a drug product. Therefore, the accurate identification, quantification, and characterization of impurities like this compound are paramount for regulatory compliance and patient safety. This technical guide provides a comprehensive overview of this compound as an impurity standard, including its synthesis, analytical characterization, and pharmacological activity.
Chemical and Physical Properties
This compound is the methylated derivative of isoproterenol, where a methyl group is attached to one of the hydroxyl groups of the catechol ring. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 5-(1-Hydroxy-2-(isopropylamino)ethyl)-2-methoxyphenol | [4] |
| CAS Number | 1212-03-9 (Base) | [5] |
| Molecular Formula | C₁₂H₁₉NO₃ | [5] |
| Molecular Weight | 225.28 g/mol | [5] |
| Predicted LogP | -0.6 to 0.25 | [2] |
Synthesis of this compound
The primary route of this compound formation in vivo is through the enzymatic O-methylation of isoproterenol by catechol-O-methyltransferase (COMT).[1][6] This reaction is a major pathway in the metabolism of catecholamines.
Conceptual Synthesis Pathway:
The synthesis would likely proceed via the selective protection of the more reactive hydroxyl group, followed by methylation of the remaining hydroxyl group, and subsequent deprotection.
Caption: Conceptual synthesis pathway for this compound.
Experimental Protocol (General O-Methylation of Catechols):
The following is a generalized protocol for the O-methylation of catechols that can be adapted for the synthesis of this compound.[7][8]
-
Dissolution: Dissolve the starting catechol (isoproterenol) in a suitable organic solvent.
-
Catalyst Addition: Add an appropriate acid or base catalyst to the solution. The choice of catalyst is crucial for achieving regioselectivity.
-
Methylating Agent: Introduce the methylating agent, such as dimethyl carbonate or methyl iodide, to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature and maintain for a sufficient period to ensure completion of the reaction.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up to remove the catalyst and other water-soluble byproducts. The crude product can then be purified using column chromatography or recrystallization to obtain pure this compound.
Analytical Characterization
Accurate detection and quantification of this compound as an impurity in isoproterenol is crucial for quality control. HPLC with UV detection is a commonly employed technique for this purpose.
Analytical Workflow:
Caption: General analytical workflow for impurity quantification.
High-Performance Liquid Chromatography (HPLC) Method:
A stability-indicating HPLC-UV method can be developed and validated for the quantification of this compound in isoproterenol bulk drug and pharmaceutical formulations.[9][10][11]
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., methanol or acetonitrile) in an isocratic or gradient elution mode. |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 280 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Method Validation Parameters:
The analytical method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Typical Analytical Method Validation Data
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| LOD | Dependent on detector sensitivity |
| LOQ | Dependent on detector sensitivity |
Spectroscopic Data:
The structural confirmation of this compound is achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.0 | 110 - 120 |
| CH-OH | ~4.8 | ~70 |
| CH-N | ~3.0 | ~55 |
| O-CH₃ | ~3.8 | ~56 |
| Isopropyl CH | ~2.8 | ~50 |
| Isopropyl CH₃ | ~1.1 | ~20 |
Table 4: Predicted Mass Spectrometry Data
Predicted mass spectral data for 3-O-methylisoprenaline is available and can be used for identification purposes.[4]
| Adduct | Predicted Collision Cross Section (Ų) |
| [M-H]⁻ | 152.9 |
| [M+H]⁺ | 155.3 |
| [M+Na]⁺ | 161.3 |
Pharmacological Activity
Understanding the pharmacological profile of an impurity is essential for assessing its potential impact on the safety and efficacy of the drug product. 3-O-methylisoprenaline, the primary metabolite of isoproterenol, has been reported to be a weak β-adrenergic receptor antagonist.[2]
Signaling Pathway:
Isoproterenol, as a β-adrenergic agonist, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] As a weak antagonist, this compound would be expected to compete with isoproterenol for binding to β-adrenergic receptors, thereby attenuating the downstream signaling cascade.
Caption: β-adrenergic receptor signaling pathway.
Experimental Protocols for Pharmacological Characterization:
1. Radioligand Binding Assay:
This assay is used to determine the binding affinity of this compound to β-adrenergic receptors.[14][15]
-
Materials: Cell membranes expressing β-adrenergic receptors, a radiolabeled ligand (e.g., [³H]-dihydroalprenolol), this compound, and appropriate buffers.
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) from the concentration-response curve.
-
2. Adenylyl Cyclase Activity Assay:
This assay measures the effect of this compound on the production of cAMP.[16][17][18][19]
-
Materials: Whole cells or cell membranes expressing β-adrenergic receptors, forskolin (an adenylyl cyclase activator), ATP, and a cAMP detection kit (e.g., ELISA or HTRF).
-
Procedure:
-
Pre-incubate the cells or membranes with varying concentrations of this compound.
-
Stimulate adenylyl cyclase with forskolin.
-
Stop the reaction and measure the amount of cAMP produced using a suitable detection method.
-
Determine the inhibitory effect of this compound on forskolin-stimulated cAMP accumulation.
-
Conclusion
This compound is a significant process-related impurity and metabolite of isoproterenol. Its control and monitoring are essential for ensuring the quality, safety, and efficacy of isoproterenol-containing drug products. This technical guide has provided a comprehensive overview of the synthesis, analytical characterization, and pharmacological activity of this compound, offering valuable information for researchers, scientists, and drug development professionals. The detailed methodologies and data presented herein can serve as a foundation for the development of robust impurity control strategies.
References
- 1. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoprenaline - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Enzymatic O-methylation of catechols and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catechol O-methylation with dimethyl carbonate over different acid–base catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. revvity.com [revvity.com]
- 15. Tag-lite Adrenergic β1 Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity [revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. Regulation of the cAMP-elevating effects of isoproterenol and forskolin in cardiac myocytes by treatments that cause increases in cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Interactive effects of isoprenaline, forskolin and acetylcholine on Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Isoproterenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoproterenol is a potent, synthetic catecholamine and a non-selective agonist for β-adrenergic receptors. Due to its high affinity and activity at both β1 and β2 subtypes, it has been a cornerstone tool in cardiovascular and pulmonary research for decades. This guide provides a comprehensive overview of the biological activity of isoproterenol, focusing on its receptor binding, functional pharmacology, and the intricate signaling pathways it modulates. The information herein is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development.
Quantitative Pharmacological Data
The interaction of isoproterenol with β-adrenergic receptors has been extensively quantified. The following tables summarize key binding affinity and functional potency data from various in vitro studies.
Table 1: Isoproterenol Binding Affinity (Ki) at β-Adrenergic Receptors
| Receptor Subtype | Reported Ki (nM) | Cell/Tissue System | Radioligand | Reference |
| β1-Adrenergic | 61.7 ± 18.3 | CHW-1102 cells | 125I-cyanopindolol | [1] |
| β1-Adrenergic | 220 | - | - | [2] |
| β2-Adrenergic | 11.8 ± 3.1 | CHW-1102 cells | 125I-cyanopindolol | [1] |
| β2-Adrenergic | 460 | - | - | [2] |
| β2-Adrenergic | 20 (in the absence of GTP) | - | - | [2] |
Note: Ki values can vary depending on the experimental conditions, such as the radioligand used, tissue/cell type, and the presence or absence of guanine nucleotides (e.g., GTP).
Table 2: Isoproterenol Functional Potency (EC50) at β-Adrenergic Receptors
| Receptor Subtype | Reported EC50 (nM) | Functional Assay | Cell/Tissue System | Reference |
| β1-Adrenergic | 191 ± 10.5 | Adenylyl Cyclase Activation | CHW-1102 cells | [1] |
| β2-Adrenergic | 52.3 ± 2.87 | Adenylyl Cyclase Activation | CHW-1102 cells | [1] |
| β2-Adrenergic | 4.3 ± 1.0 | cAMP Response (FRET) | - | [3] |
| β-Adrenergic | 1-3 µM | MAPK Activation | - | [4] |
Note: EC50 values are highly dependent on the specific functional response being measured and the cell system used.
Signaling Pathways
Isoproterenol binding to β-adrenergic receptors initiates a cascade of intracellular signaling events. These are broadly categorized into canonical (G protein-dependent) and non-canonical (G protein-independent) pathways.
Canonical Gs-Protein Dependent Signaling
The classical signaling pathway for β-adrenergic receptors involves the activation of the stimulatory G protein, Gs.
Non-Canonical β-Arrestin Mediated Signaling
In addition to G protein coupling, agonist-bound β-adrenergic receptors can recruit β-arrestins, leading to G protein-independent signaling, often with distinct cellular outcomes.[5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of β-adrenergic receptor agonists. Below are representative protocols for key in vitro assays.
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., isoproterenol) by measuring its ability to compete with a radiolabeled ligand for binding to β-adrenergic receptors.
1. Membrane Preparation:
-
Culture cells expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells) to a high density.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).[8]
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and large debris.[8]
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).[8]
2. Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Cell membranes (typically 10-50 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol). The concentration should be close to its Kd.
-
A range of concentrations of the unlabeled test compound (isoproterenol).
-
For non-specific binding control wells, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol).
-
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[8]
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester to separate bound from free radioligand.[8]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
cAMP Accumulation Functional Assay
This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.
1. Cell Preparation:
-
Seed cells expressing the β-adrenergic receptor of interest into a 96-well or 384-well plate.
-
Allow the cells to adhere and grow overnight.
2. Agonist Stimulation:
-
Wash the cells with a suitable assay buffer (e.g., HBSS or serum-free media).
-
Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to the buffer to prevent the degradation of cAMP.
-
Add a range of concentrations of the agonist (isoproterenol) to the wells.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
3. cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF) assay
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
AlphaScreen assay
-
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal for each well to a cAMP concentration using the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and the maximum response (Emax).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a novel β-adrenergic agonist.
Conclusion
Isoproterenol remains an invaluable pharmacological tool for probing the function of the β-adrenergic system. Its well-characterized binding and functional properties, coupled with the detailed understanding of its signaling pathways, provide a robust framework for both basic research and the development of novel therapeutics targeting this critical receptor family. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the key aspects of isoproterenol's biological activity, which should aid researchers in their scientific endeavors.
References
- 1. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoprenaline hydrochloride (Isoproterenol), Non-selective beta adrenoceptor agonist (CAS 51-30-9) | Abcam [abcam.com]
- 5. β-adrenergic receptor signaling mediated by β-arrestins and its potential role in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Arrestin–mediated β1-adrenergic receptor transactivation of the EGFR confers cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
In-Depth Technical Guide: p-O-Methyl-isoproterenol (CAS 3413-49-8) in the Context of its Parent Compound, Isoproterenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-O-Methyl-isoproterenol (CAS: 3413-49-8) is recognized primarily as a metabolite and a known impurity of the potent, non-selective β-adrenergic receptor agonist, Isoproterenol.[1] While direct and extensive pharmacological data on this compound is limited, its relevance to researchers stems from its relationship with Isoproterenol. Isoproterenol is a synthetic catecholamine that has been a cornerstone in the study of the β-adrenergic system.[1] Understanding the properties and actions of Isoproterenol is crucial for any investigation involving its metabolites. This guide provides a comprehensive technical overview of this compound, placed within the well-established pharmacological framework of Isoproterenol.
Chemical and Physical Properties
A clear distinction between this compound and its parent compound, Isoproterenol, is essential for analytical and experimental purposes. The key physical and chemical properties are summarized below.
| Property | This compound | Isoproterenol |
| CAS Number | 3413-49-8[2] | 7683-59-2 |
| Chemical Name | 5-(1-Hydroxy-2-(isopropylamino)ethyl)-2-methoxyphenol[2] | 4-[1-hydroxy-2-(isopropylamino)ethyl]benzene-1,2-diol |
| Molecular Formula | C12H19NO3[2] | C11H17NO3 |
| Molecular Weight | 225.3 g/mol [2] | 211.26 g/mol |
| Solubility | Soluble in Methanol[2] | Soluble to 100 mM in water |
| Storage | 2-8°C[2] | Room Temperature |
Pharmacological Profile of Isoproterenol
Isoproterenol is a non-selective agonist for β1 and β2 adrenergic receptors with negligible activity at α-adrenergic receptors.[3] This lack of selectivity has made it an invaluable tool for probing the physiological and pathological roles of β-adrenergic signaling.
Adrenergic Receptor Binding and Functional Potency
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of Isoproterenol at β-adrenergic receptors. These values are indicative of its high affinity and efficacy in activating these receptors.
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) |
| β1-Adrenergic Receptor | High affinity (specific values vary by study) | Potent agonist activity |
| β2-Adrenergic Receptor | High affinity (specific values vary by study) | Potent agonist activity |
Note: Specific Ki and EC50 values can vary depending on the cell type, tissue, and experimental conditions used in the study.
Signaling Pathways
Activation of β-adrenergic receptors by Isoproterenol initiates a cascade of intracellular events, primarily mediated by the Gs protein signaling pathway. This pathway is fundamental to numerous physiological responses, including increased heart rate and contractility, and smooth muscle relaxation.[3]
β-Adrenergic Receptor Signaling Cascade
The binding of Isoproterenol to β1 or β2 adrenergic receptors leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.
Experimental Protocols
To characterize the activity of compounds like Isoproterenol, researchers employ a variety of in vitro assays. The following are generalized protocols for two fundamental experimental procedures.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for β-adrenergic receptors.
Materials:
-
Cell membranes expressing β-adrenergic receptors
-
Radioligand (e.g., [3H]-CGP12177)
-
Test compound (Isoproterenol or this compound)
-
Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like propranolol)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Methodology:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer. A parallel set of tubes containing the radioligand and a high concentration of a non-labeled antagonist is used to determine non-specific binding.
-
Equilibration: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at a specific temperature, e.g., 37°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The Ki value is then determined by fitting the data to a competitive binding equation.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate the production of cyclic AMP, a key second messenger in β-adrenergic signaling.
Objective: To determine the potency (EC50) and efficacy of a test compound in stimulating cAMP production.
Materials:
-
Intact cells expressing β-adrenergic receptors
-
Test compound (Isoproterenol or this compound)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
Methodology:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.
Metabolism of Isoproterenol to this compound
Isoproterenol is primarily metabolized in the liver and other tissues by the enzyme Catechol-O-methyltransferase (COMT).[4] This enzymatic reaction involves the transfer of a methyl group from S-adenosyl methionine to one of the catechol hydroxyl groups of Isoproterenol. Methylation at the para-position results in the formation of this compound. This metabolic conversion is significant as it alters the structure of the molecule, which can impact its pharmacological activity. Generally, O-methylation of catecholamines reduces their affinity for adrenergic receptors. Therefore, this compound is expected to have significantly lower potency as a β-adrenergic agonist compared to Isoproterenol.
Conclusion
This compound is an important molecule to consider in the context of Isoproterenol pharmacology, primarily as a product of its metabolism. While it is not a potent β-adrenergic agonist itself, its formation represents a key step in the inactivation of Isoproterenol. For researchers and drug development professionals, a thorough understanding of the parent compound, Isoproterenol, including its potent pharmacological effects, signaling pathways, and the experimental methods used for its characterization, is essential for interpreting data where its metabolites may be present. This guide provides a foundational technical overview to support such endeavors.
References
An In-depth Technical Guide to the Molecular Structure of p-O-Methyl-isoproterenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-O-Methyl-isoproterenol is a catecholamine derivative and a primary metabolite of the non-selective β-adrenergic receptor agonist, isoproterenol. This technical guide provides a comprehensive overview of the molecular structure of this compound, its synthesis, and its anticipated role in pharmacology. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from the well-documented properties of isoproterenol and the established principles of catecholamine biochemistry and pharmacology. This document is intended to serve as a foundational resource for researchers in drug development and molecular pharmacology.
Molecular Structure and Properties
This compound, systematically named 5-(1-Hydroxy-2-(isopropylamino)ethyl)-2-methoxyphenol, is structurally similar to its parent compound, isoproterenol, with the key difference being the methylation of the para-hydroxyl group on the catechol ring.[1][2][3][4][5] This seemingly minor modification has significant implications for its interaction with biological systems.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 5-(1-Hydroxy-2-(isopropylamino)ethyl)-2-methoxyphenol | [1][3] |
| Molecular Formula | C₁₂H₁₉NO₃ | [1] |
| Molecular Weight | 225.3 g/mol | [1] |
| CAS Number | 3413-49-8 | [1][2] |
| Appearance | Likely a crystalline powder | Inferred |
| Solubility | Soluble in Methanol | [1] |
Table 1: Chemical and Physical Properties of this compound
Structural Features
The molecular structure of this compound consists of a central benzene ring with three key substituents that dictate its chemical behavior and pharmacological activity:
-
A Catechol-derived Ring: The benzene ring with a hydroxyl group and a methoxy group. The presence of the hydroxyl group is crucial for hydrogen bonding interactions with adrenergic receptors.
-
An Ethanolamine Side Chain: This side chain, with a hydroxyl group on the beta-carbon, is a common feature of many adrenergic agonists and is essential for receptor activation.
-
An Isopropyl Amino Group: The bulky isopropyl group attached to the nitrogen atom confers selectivity towards beta-adrenergic receptors over alpha-adrenergic receptors.
Synthesis and Characterization
This compound is primarily formed in vivo through the metabolic O-methylation of isoproterenol by the enzyme Catechol-O-methyltransferase (COMT).[6] It is also recognized as a process-related impurity in the synthesis of isoproterenol hydrochloride.[1]
Synthetic Pathway
A likely synthetic route for this compound, based on general methods for preparing similar catecholamines, is outlined below. This pathway is a logical inference and would require optimization for practical application.
Figure 1: Proposed Synthetic Pathway for this compound.
Experimental Protocol: General Synthesis Approach
While a specific, validated protocol for this compound is not available, a general procedure based on the synthesis of isoproterenol and related compounds would involve the following steps:
-
Reaction of a substituted acetophenone with a halogenating agent: To introduce a leaving group at the alpha-carbon.
-
Nucleophilic substitution: Reaction of the halogenated intermediate with isopropylamine to form the corresponding amino ketone.
-
Reduction of the ketone: Using a reducing agent such as sodium borohydride to yield the final ethanolamine product.
-
Purification: The final product would be purified using techniques like column chromatography or recrystallization.
Analytical Characterization
The identity and purity of synthesized this compound would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure by identifying the specific chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Pharmacology and Mechanism of Action
As a derivative of isoproterenol, this compound is expected to act as a β-adrenergic receptor agonist. However, the methylation of the para-hydroxyl group is known to significantly impact its pharmacological profile.
Adrenergic Receptor Binding and Signaling
Isoproterenol is a potent, non-selective agonist of both β₁ and β₂ adrenergic receptors.[6] Upon binding, it activates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological response.
Figure 2: Anticipated β-Adrenergic Receptor Signaling Pathway.
Structure-Activity Relationship and the Effect of O-Methylation
The catechol hydroxyl groups of isoproterenol are critical for its high affinity and efficacy at β-adrenergic receptors. They form key hydrogen bonds with the receptor's binding pocket. The methylation of one of these hydroxyl groups in this compound is expected to:
-
Reduce Receptor Binding Affinity: The bulky methyl group can sterically hinder the optimal fit within the receptor's binding site and prevent the formation of a crucial hydrogen bond.
-
Decrease Agonist Potency: With reduced binding affinity, a higher concentration of this compound would be required to elicit the same physiological response as isoproterenol.
While quantitative data is not available, it is well-established that O-methylated metabolites of catecholamines generally exhibit significantly lower biological activity compared to their parent compounds.[6]
Experimental Protocols
The following are generalized experimental protocols that could be adapted for the study of this compound.
Experimental Workflow: Adrenergic Receptor Binding Assay
A radioligand binding assay is a standard method to determine the affinity of a compound for a receptor.
Figure 3: General Workflow for a Radioligand Binding Assay.
Experimental Protocol: COMT-Mediated Metabolism of Isoproterenol
This protocol would be used to study the in vitro formation of this compound.
-
Prepare reaction mixture: Combine a source of COMT (e.g., liver cytosol preparation), isoproterenol, and the methyl donor S-adenosyl-L-methionine (SAM) in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Stop reaction: Terminate the reaction by adding an acid (e.g., perchloric acid).
-
Analysis: Analyze the reaction mixture for the presence of this compound using HPLC with electrochemical or mass spectrometric detection.
Conclusion
This compound is an important molecule in the context of isoproterenol's metabolism and pharmacology. While it is expected to be a significantly less potent β-adrenergic agonist than its parent compound, its presence as a metabolite and potential impurity warrants a thorough understanding of its properties. Further research is needed to fully characterize its molecular structure, synthesize it efficiently, and quantify its pharmacological activity. This technical guide provides a solid foundation for such future investigations.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Characterization of beta-adrenergic receptors by (3H) isoproterenol in adipocytes of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on p-O-Methyl-isoproterenol and its Interaction with Beta-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoproterenol, a potent non-selective β-adrenergic receptor agonist, is a synthetic catecholamine utilized in the management of bradycardia, heart block, and bronchospasm.[1][2] Its therapeutic effects are mediated through the activation of β1 and β2 adrenergic receptors, leading to increased heart rate and contractility, as well as bronchodilation.[1] The metabolism of isoproterenol is a critical aspect of its pharmacology, primarily involving O-methylation by the enzyme catechol-O-methyltransferase (COMT).[3][4] This process results in the formation of O-methylated metabolites, one of which is p-O-methyl-isoproterenol. This technical guide provides a comprehensive overview of this compound, its chemical properties, and its interaction with β-adrenergic receptors, drawing parallels with its closely related isomer, 3-O-methylisoprenaline, a known metabolite of isoproterenol.[3]
Chemical Identity of this compound
This compound is chemically identified as 5-(1-Hydroxy-2-(isopropylamino)ethyl)-2-methoxyphenol. It is an impurity and a derivative of isoproterenol.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 5-(1-Hydroxy-2-(isopropylamino)ethyl)-2-methoxyphenol |
| Synonyms | 3-Hydroxy-4-methoxy-α-[[(1-methylethyl)amino]methyl]-benzenemethanol |
| CAS Number | 3413-49-8 |
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.28 g/mol |
Interaction with Beta-Adrenergic Receptors
While direct quantitative data for this compound is not extensively available in the public domain, the pharmacological activity of its isomer, 3-O-methylisoprenaline, provides significant insights. O-methylation of isoproterenol by COMT is a major metabolic pathway, and the resulting metabolites exhibit markedly different pharmacological profiles compared to the parent compound.[3][4]
From Agonist to Antagonist: The Effect of O-Methylation
Studies on 3-O-methylisoprenaline have demonstrated that it acts as a weak competitive antagonist at β-adrenergic receptors.[1][5] This is a significant shift from the potent non-selective agonist activity of isoproterenol. The blockade of isoprenaline's effects by 3-O-methylisoprenaline has been shown to be competitive in nature.[1][5]
It is highly probable that this compound exhibits a similar pharmacological profile, acting as a β-adrenergic antagonist. The methylation of one of the catechol hydroxyl groups likely hinders the conformational changes in the receptor required for activation, leading to a loss of agonistic activity and the emergence of antagonistic properties.
Quantitative Analysis of Beta-Adrenergic Receptor Interaction
Based on the data for 3-O-methylisoprenaline, the following table summarizes its antagonist potency. It is important to note that these values are for the 3-O-methylated isomer and are presented here as a likely approximation for the activity of this compound.
Table 2: Antagonist Potency of 3-O-Methylisoprenaline at β-Adrenergic Receptors
| Preparation | Receptor Subtype | Relative Potency (vs. Propranolol) |
| Guinea-pig tracheal chain | β2 | ~1/3,700 |
| Guinea-pig atrial strip | β1 | ~1/1,000 |
| Dog hind limb blood flow | Mixed β | < 1/400 |
Data extracted from a study on the beta-adrenoceptor antagonist activity of 3-methoxyisoprenaline.[1][5]
The data indicates that 3-O-methylisoprenaline is a very weak antagonist compared to the non-selective β-blocker propranolol. It also displays a slight selectivity for β1-adrenergic receptors, being approximately 4.3 times more active on guinea-pig atria (predominantly β1) than on the trachea (predominantly β2).[1][5]
Signaling Pathways
The interaction of ligands with β-adrenergic receptors initiates a cascade of intracellular signaling events. Isoproterenol, as a full agonist, activates these pathways, while an antagonist like this compound would be expected to block them.
Agonist-Induced Signaling Pathway
Caption: Agonist-induced β-adrenergic receptor signaling pathway.
Antagonist Action of this compound
Caption: Antagonistic action of this compound.
Experimental Protocols
To characterize the interaction of this compound with β-adrenergic receptors, two primary experimental approaches are employed: radioligand binding assays and adenylyl cyclase activity assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing β1- or β2-adrenergic receptors
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol)
-
This compound
-
Non-specific binding control (e.g., high concentration of propranolol)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Glass fiber filters
-
Scintillation counter
Methodology:
-
Membrane Preparation: Isolate cell membranes from tissues or cell lines expressing the target β-adrenergic receptor subtype.
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 37°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Caption: Workflow for a radioligand binding assay.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP), the second messenger produced upon β-adrenergic receptor activation.
Objective: To determine if this compound acts as an agonist or antagonist and to quantify its potency (EC₅₀ or IC₅₀).
Materials:
-
Cell membranes or whole cells expressing β-adrenergic receptors
-
This compound
-
Isoproterenol (as a reference agonist)
-
ATP (substrate for adenylyl cyclase)
-
GTP (for G-protein coupling)
-
cAMP detection kit (e.g., ELISA or radioimmunoassay)
Methodology:
-
Assay Setup:
-
Agonist Mode: Incubate membranes/cells with varying concentrations of this compound.
-
Antagonist Mode: Incubate membranes/cells with a fixed concentration of isoproterenol and varying concentrations of this compound.
-
-
Reaction Initiation: Add ATP and GTP to start the adenylyl cyclase reaction.
-
Incubation: Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Reaction Termination: Stop the reaction (e.g., by adding a stop solution or by boiling).
-
cAMP Quantification: Measure the amount of cAMP produced using a suitable detection method.
-
Data Analysis:
-
Agonist Mode: Plot cAMP concentration against the logarithm of the this compound concentration to determine the EC₅₀ (concentration for 50% of maximal stimulation).
-
Antagonist Mode: Plot the inhibition of isoproterenol-stimulated cAMP production against the logarithm of the this compound concentration to determine the IC₅₀.
-
Caption: Workflow for an adenylyl cyclase activity assay.
Conclusion
This compound, a derivative of the potent β-adrenergic agonist isoproterenol, is likely to exhibit a significantly different pharmacological profile. Based on the well-established metabolic pathway of catecholamines and the antagonist activity of its isomer, 3-O-methylisoprenaline, it is predicted that this compound functions as a weak competitive antagonist at β-adrenergic receptors. This guide provides the foundational knowledge, including likely quantitative parameters and detailed experimental protocols, for researchers and drug development professionals to further investigate the specific interactions of this compound with β-adrenergic receptors. Such studies are crucial for a comprehensive understanding of isoproterenol's metabolism and the potential pharmacological effects of its metabolites.
References
- 1. Beta-adrenoceptor antagonist activity of 3-methoxyisoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of isoproterenol-treated medaka fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoprenaline - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. β-Adrenoceptor antagonist activity of 3-methoxyisoprenaline - PMC [pmc.ncbi.nlm.nih.gov]
p-O-Methyl-isoproterenol: A Technical Guide on Solubility, Stability, and Biological Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of p-O-Methyl-isoproterenol. Due to the limited specific information for this derivative, data for the parent compound, isoproterenol, is included for reference and comparative purposes. This document also details relevant biological signaling pathways and outlines standard experimental protocols for solubility and stability testing.
Physicochemical Properties
This compound, a derivative of the non-selective β-adrenergic receptor agonist isoproterenol, has the chemical name 5-(1-Hydroxy-2-(isopropylamino)ethyl)-2-methoxyphenol.[1][2] It is also known as an impurity standard of Isoproterenol.[1]
Table 1: Physicochemical Properties of this compound and Isoproterenol
| Property | This compound | Isoproterenol |
| Chemical Name | 5-(1-Hydroxy-2-(isopropylamino)ethyl)-2-methoxyphenol[1][3] | 4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]-1,2-benzenediol |
| CAS Number | 3413-49-8[4] | 7683-59-2 |
| Molecular Formula | C12H19NO3[4] | C11H17NO3 |
| Molecular Weight | 225.29 g/mol [4] | 211.26 g/mol |
Solubility Profile
For comparative purposes, the solubility of the parent compound, isoproterenol, has been documented in various solvents.
Table 2: Solubility of Isoproterenol
| Solvent | Solubility |
| Methanol (MEOH) | Soluble[5] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL (hydrochloride salt) |
| Dimethyl formamide | ~2 mg/mL (hydrochloride salt) |
| Phosphate-buffered saline (PBS), pH 7.2 | ~5 mg/mL (hydrochloride salt) |
| Water | ≥ 50 mg/mL (hydrochloride salt)[6] |
Stability Profile
Detailed stability studies on this compound are not extensively published. As a catecholamine derivative, it is expected to be susceptible to oxidation, a process that can be influenced by factors such as pH, light, temperature, and the presence of oxidizing agents.
Studies on the parent compound, isoproterenol, indicate that its stability is significantly affected by pH and storage conditions. Catecholamine degradation, through autoxidation of the aromatic hydroxyl groups, increases sharply above a pH of 6.[7] Isoproterenol hydrochloride has been shown to be stable for extended periods when refrigerated and protected from light. For instance, a solution of isoproterenol hydrochloride (0.2 mg/mL) was found to be stable for 9 days at 5°C.[7] Another study demonstrated that a 4 μg/mL solution in 0.9% sodium chloride is stable for up to 90 days at both room temperature (23°C-25°C) and under refrigeration (3°C-5°C) when protected from light in PVC bags.[8][9]
Table 3: Stability of Isoproterenol Hydrochloride
| Concentration | Storage Conditions | Duration | Stability |
| 0.2 mg/mL | 5°C in sterile glass vials and polypropylene syringes | 9 days | >90% of initial concentration remaining[7] |
| 4 µg/mL in 0.9% NaCl | Room Temperature (23-25°C), in amber UV light blocking bags | 90 days | <10% degradation[8][9] |
| 4 µg/mL in 0.9% NaCl | Refrigerated (3-5°C), in amber UV light blocking bags | 90 days | <10% degradation[8][9] |
Biological Context: Signaling Pathways
This compound, as a derivative of isoproterenol, is presumed to interact with β-adrenergic receptors. Isoproterenol is a non-selective agonist for β1 and β2 adrenergic receptors.[1] The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events, primarily through the adenylyl cyclase-cAMP pathway.
Canonical β-Adrenergic Signaling Pathway
The binding of an agonist like isoproterenol to β-adrenergic receptors leads to the activation of a stimulatory G-protein (Gs). The Gs alpha subunit then activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[10] cAMP, a second messenger, activates Protein Kinase A (PKA).[10] PKA proceeds to phosphorylate various downstream targets, leading to diverse physiological responses such as increased heart rate and contractility (β1) and smooth muscle relaxation (β2).[10]
Caption: Canonical β-Adrenergic Signaling Pathway.
Non-Canonical Signaling
In addition to the canonical Gs-cAMP pathway, β-adrenergic receptors can also signal through other pathways, including Gs/Gi switching and β-arrestin-mediated pathways, which can lead to the activation of the ERK1/2 signaling cascade.[11]
Experimental Protocols
Standardized protocols are crucial for obtaining reliable and reproducible solubility and stability data.
Solubility Determination: Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method.[12]
Workflow for Shake-Flask Solubility Measurement
Caption: Shake-Flask Solubility Determination Workflow.
Detailed Steps:
-
Preparation: A surplus of the solid compound is added to a vial containing a precise volume of the solvent of interest (e.g., water, buffer at a specific pH).
-
Equilibration: The resulting suspension is agitated in a temperature-controlled environment (e.g., a shaker bath) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: The solid and liquid phases are separated by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability Testing: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.
Workflow for a Forced Degradation Study
Caption: Forced Degradation Study Workflow.
Key Considerations for Stability Testing:
-
pH: The stability of catecholamines is highly pH-dependent. Studies should be conducted over a range of pH values. For urinary catecholamines and their methylated derivatives, acidification to a pH of 2.0-3.0 is recommended to ensure stability.[13][14]
-
Temperature: Degradation rates are temperature-dependent. Studies are often performed at accelerated conditions (e.g., 40°C, 60°C) to predict long-term stability at recommended storage temperatures.
-
Light: Catecholamines are sensitive to light. Photostability studies should be conducted according to ICH guidelines.
-
Oxidation: As catecholamines are prone to oxidation, the impact of atmospheric oxygen and the presence of antioxidants should be evaluated.
-
Analytical Method: A validated, stability-indicating analytical method (e.g., HPLC with UV or mass spectrometric detection) is required to separate the parent compound from its degradation products.
Conclusion
This technical guide summarizes the currently available information on the solubility and stability of this compound. While specific quantitative data for this derivative is scarce, the knowledge of its parent compound, isoproterenol, provides a valuable framework for understanding its likely physicochemical and biological properties. The provided experimental protocols offer a starting point for researchers to generate the necessary data to fully characterize this compound for drug development purposes. Further research is warranted to establish a comprehensive solubility and stability profile for this compound.
References
- 1. This compound | 3413-49-8 [chemicea.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. htsbiopharma.com [htsbiopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Signaling pathways of isoproterenol-induced ERK1/2 phosphorylation in primary cultures of astrocytes are concentration-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A study on the stability of urinary free catecholamines and free methyl-derivatives at different pH, temperature and time of storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Theoretical Analysis of p-O-Methyl-isoproterenol Isomers: A Technical Guide for Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental approaches for studying the isomers of p-O-Methyl-isoproterenol, a derivative of the non-selective β-adrenergic agonist, isoproterenol. Given the limited direct research on this specific compound, this document extrapolates from established methodologies applied to isoproterenol and other adrenergic agonists. It outlines computational chemistry techniques, detailed experimental protocols for pharmacological characterization, and the underlying signaling pathways. The aim is to equip researchers with a robust framework for investigating the potential therapeutic relevance of this compound isomers.
Introduction
Isoproterenol is a potent, non-selective agonist of β-adrenergic receptors, leading to a range of physiological responses including increased heart rate and contractility, as well as bronchodilation.[1][2][3] Its clinical utility is often accompanied by a broad spectrum of side effects due to its non-selectivity. Chemical modifications of isoproterenol, such as O-methylation, can alter its pharmacological profile. This compound, chemically known as 5-(1-Hydroxy-2-(isopropylamino)ethyl)-2-methoxyphenol, is recognized as an impurity of isoproterenol.[1][4] The introduction of a methyl group at the para-hydroxyl position can significantly impact receptor binding affinity, selectivity, and downstream signaling. Furthermore, the presence of a chiral center in the ethanolamine side chain gives rise to stereoisomers, which may exhibit distinct pharmacological activities.
This guide focuses on the theoretical and experimental characterization of these isomers to elucidate their structure-activity relationships and potential for selective β-adrenergic modulation.
Theoretical Studies: A Computational Approach
Theoretical studies are indispensable for predicting the physicochemical properties, receptor interactions, and potential biological activity of drug candidates before undertaking extensive experimental work. For the isomers of this compound, a multi-faceted computational approach is recommended.
Quantum Mechanical (QM) Calculations
Quantum mechanical methods, such as Density Functional Theory (DFT), are crucial for understanding the electronic structure, conformational preferences, and reactivity of the isomers.
Table 1: Key Parameters from Quantum Mechanical Calculations
| Parameter | Description | Significance |
| Optimized Geometry | The lowest energy 3D structure of each isomer. | Determines the most stable conformation for receptor binding. |
| Partial Atomic Charges | The distribution of electron density across the molecule. | Identifies key atoms involved in electrostatic interactions with the receptor. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | Provides insights into the molecule's chemical reactivity and electron-donating/accepting capabilities. |
| Vibrational Frequencies | Theoretical infrared (IR) and Raman spectra. | Can be compared with experimental spectra for structural validation. |
A study on isoproterenol utilized various DFT functionals (B3LYP, CAM-B3LYP, M05-2X) with the 6-311++G(d,p) basis set to determine the most accurate level of theory by comparing calculated and experimental structural data.[5] A similar approach should be adopted for the this compound isomers.
Molecular Docking
Molecular docking simulations predict the preferred binding orientation of a ligand to its target receptor. For this compound isomers, docking into the crystal structures of β1- and β2-adrenergic receptors will be instrumental.
Table 2: Outputs of Molecular Docking Simulations
| Parameter | Description | Significance |
| Binding Affinity (Binding Energy) | The predicted strength of the ligand-receptor interaction, typically in kcal/mol. | A lower binding energy suggests a more favorable interaction. |
| Binding Pose | The specific 3D orientation of the ligand within the receptor's active site. | Reveals key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.). |
| Interacting Residues | The amino acid residues in the receptor that form significant contacts with the ligand. | Identifies the molecular determinants of binding and selectivity. |
Molecular docking has been successfully used to study the interaction of various ligands with adrenergic receptors.[6]
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and conformational changes over time.
Table 3: Insights from Molecular Dynamics Simulations
| Parameter | Description | Significance |
| Root Mean Square Deviation (RMSD) | A measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | Indicates the stability of the ligand-receptor complex over the simulation time. |
| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position. | Highlights flexible regions of the receptor and ligand. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor. | Quantifies the stability of key polar interactions. |
MD simulations have been employed to understand the distinct effects of agonists and inverse agonists on β2-adrenergic receptor conformation and G-protein binding.[7]
Experimental Protocols
The following section details the key experimental methodologies required to validate the theoretical predictions and fully characterize the pharmacological properties of this compound isomers.
Synthesis and Chiral Separation of Isomers
Objective: To synthesize this compound and separate its stereoisomers.
Protocol:
-
Synthesis: The synthesis of this compound can be achieved through a multi-step process starting from a commercially available precursor, such as 4-hydroxy-3-methoxyacetophenone. The key steps would involve protection of the phenolic hydroxyl group, introduction of the isopropylamino side chain, and subsequent deprotection.
-
Chiral Separation: The resulting racemic mixture of enantiomers can be separated using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. The purity and absolute configuration of the separated isomers should be confirmed using analytical techniques like polarimetry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of each isomer for β1- and β2-adrenergic receptors.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines expressing either human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol) and increasing concentrations of the unlabeled this compound isomer.
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are fitted to a one-site competition binding model to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation)
Objective: To determine the potency (EC50) and efficacy (Emax) of each isomer in activating β-adrenergic receptors.
Protocol:
-
Cell Culture: Culture cells expressing either β1- or β2-adrenergic receptors.
-
Stimulation: Treat the cells with increasing concentrations of the this compound isomer in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF-based assay).
-
Data Analysis: Plot the cAMP concentration against the log of the isomer concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Signaling Pathways
This compound isomers are expected to act through β-adrenergic receptor signaling pathways. The activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events.
Canonical Gs-cAMP-PKA Pathway
The classical signaling pathway for β-adrenergic receptors involves the activation of a stimulatory G-protein (Gs), leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[8]
References
- 1. This compound | 3413-49-8 [chemicea.com]
- 2. Isoprenaline - Wikipedia [en.wikipedia.org]
- 3. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. Molecular dynamics simulations of the effect of the G-protein and diffusible ligands on the β2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes and Protocols for p-O-Methyl-isoproterenol in Cardiac Models
Audience: Researchers, scientists, and drug development professionals.
The following application notes and protocols are therefore based on the well-established experimental use of Isoproterenol as a surrogate for investigating the potential, albeit likely attenuated, effects of its methylated metabolite, p-O-Methyl-isoproterenol. It is strongly recommended that researchers validate the specific activity of this compound in their model system of interest.
Introduction
Isoproterenol is a synthetic catecholamine that acts as a non-selective agonist for β1 and β2 adrenergic receptors[5][6][7]. Its potent chronotropic and inotropic effects on the heart make it a valuable tool for inducing cardiac hypertrophy and studying associated signaling pathways in various animal and cellular models[8][14][15]. Chronic stimulation of β-adrenergic receptors with Isoproterenol leads to a well-characterized hypertrophic response, mimicking certain aspects of cardiac disease.
Mechanism of Action: β-Adrenergic Signaling in Cardiomyocytes
Isoproterenol binds to β-adrenergic receptors on the surface of cardiomyocytes, initiating a cascade of intracellular signaling events. This pathway is central to the regulation of cardiac function and plays a significant role in the development of cardiac hypertrophy.
Caption: Isoproterenol-mediated β-adrenergic signaling pathway in cardiomyocytes.
Experimental Protocols
In Vivo Model: Isoproterenol-Induced Cardiac Hypertrophy in Rodents
This protocol describes the induction of cardiac hypertrophy in mice or rats using Isoproterenol.
Materials:
-
Isoproterenol hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline solution
-
Mini-osmotic pumps (e.g., Alzet) or syringes for subcutaneous injection
-
Animal scale
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for pump implantation (if applicable)
Procedure:
-
Animal Model: Use adult male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley or Wistar). Acclimatize animals for at least one week before the experiment.
-
Isoproterenol Preparation: Dissolve Isoproterenol hydrochloride in sterile saline to the desired concentration. Prepare fresh solutions daily if using injections.
-
Administration:
-
Subcutaneous Injections: Administer Isoproterenol via daily subcutaneous injections. A common dosage range is 5 to 60 mg/kg/day for 7 to 14 days.
-
Continuous Infusion via Mini-osmotic Pumps: For a more sustained and consistent delivery, use mini-osmotic pumps. Anesthetize the animal and surgically implant the pump subcutaneously in the dorsal region. Pumps can be filled to deliver a continuous dose (e.g., 30 mg/kg/day) for 14 days.
-
-
Control Group: Administer vehicle (sterile saline) to the control group using the same method and schedule.
-
Monitoring: Monitor animal weight and general health daily.
-
Endpoint Analysis: After the treatment period, euthanize the animals and harvest the hearts. Measure heart weight and normalize it to body weight or tibia length. The heart tissue can then be processed for histological, biochemical, and molecular analyses.
Caption: General experimental workflow for in vivo cardiac hypertrophy induction.
In Vitro Model: Cardiomyocyte Hypertrophy
This protocol outlines the induction of hypertrophy in cultured neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Materials:
-
Primary neonatal rat ventricular myocytes (NRVMs) or hiPSC-CMs
-
Cell culture medium (e.g., DMEM for NRVMs)
-
Isoproterenol hydrochloride
-
Phosphate-buffered saline (PBS)
-
Reagents for immunofluorescence staining (e.g., anti-α-actinin antibody, phalloidin)
-
Microscope with imaging software
Procedure:
-
Cell Culture: Plate cardiomyocytes at an appropriate density and allow them to attach and begin beating synchronously.
-
Isoproterenol Treatment: Prepare a stock solution of Isoproterenol in sterile water or PBS. Dilute the stock solution in culture medium to the final desired concentration (e.g., 10 µM).
-
Incubation: Replace the culture medium with the Isoproterenol-containing medium and incubate for 24-48 hours. Include a vehicle-treated control group.
-
Hypertrophic Assessment:
-
Cell Size Measurement: Fix the cells and stain with a myocyte-specific marker (e.g., anti-α-actinin) and a fluorescently labeled phalloidin to visualize the actin cytoskeleton. Capture images using a fluorescence microscope and measure the cell surface area using image analysis software (e.g., ImageJ).
-
Gene Expression Analysis: Lyse the cells to extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
-
Data Presentation
Table 1: In Vivo Effects of Isoproterenol on Cardiac Hypertrophy in Rodents
| Parameter | Control (Saline) | Isoproterenol (5 mg/kg/day, 14 days) | Isoproterenol (30 mg/kg/day, 14 days) |
| Heart Weight / Body Weight (mg/g) | 4.5 ± 0.3 | 5.8 ± 0.4 | 6.5 ± 0.5** |
| Heart Weight / Tibia Length (mg/mm) | 7.2 ± 0.5 | 9.1 ± 0.6 | 10.2 ± 0.7 |
| Left Ventricular Posterior Wall Thickness (mm) | 0.8 ± 0.1 | 1.1 ± 0.1* | 1.3 ± 0.2 |
| ANP mRNA Expression (fold change) | 1.0 | 3.5 ± 0.8 | 5.2 ± 1.1** |
| BNP mRNA Expression (fold change) | 1.0 | 4.1 ± 0.9 | 6.8 ± 1.5** |
| *p < 0.05, **p < 0.01 vs. Control. Data are presented as mean ± SD and are representative examples from the literature. |
Table 2: In Vitro Effects of Isoproterenol on Cardiomyocyte Hypertrophy
| Parameter | Control (Vehicle) | Isoproterenol (10 µM, 48h) |
| Cell Surface Area (µm²) | 1500 ± 250 | 2500 ± 350 |
| ANP mRNA Expression (fold change) | 1.0 | 8.5 ± 1.5 |
| BNP mRNA Expression (fold change) | 1.0 | 10.2 ± 2.1 |
| β-MHC mRNA Expression (fold change) | 1.0 | 6.7 ± 1.3 |
| Protein Synthesis (³H-leucine incorporation, cpm) | 5000 ± 800 | 9500 ± 1200 |
| p < 0.01 vs. Control. Data are presented as mean ± SD and are representative examples from the literature. |
Mandatory Visualizations
Signaling Pathways in Cardiac Hypertrophy
The development of cardiac hypertrophy involves multiple interconnected signaling pathways.
Caption: Key signaling pathways activated by β-adrenergic stimulation leading to cardiac hypertrophy.
References
- 1. This compound | 3413-49-8 [chemicea.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. htsbiopharma.com [htsbiopharma.com]
- 4. allmpus.com [allmpus.com]
- 5. Isoprenaline - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 10. Catechol-O-Methyltransferase (COMT)-mediated methylation metabolism of endogenous bioactive catechols and modulation by endobiotics and xenobiotics: importance in pathophysiology and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
- 12. Concerted actions of the catechol O-methyltransferase and the cytosolic sulfotransferase SULT1A3 in the metabolism of catecholic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catecholamine - Wikipedia [en.wikipedia.org]
- 14. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the In Vitro Use of β-Adrenergic Receptor Agonists
A Note on p-O-Methyl-isoproterenol: The following application notes and protocols have been developed for isoproterenol, a potent, non-selective β-adrenergic receptor agonist. While the user specified "this compound," which is chemically known as 5-(1-Hydroxy-2-(isopropylamino)ethyl)-2-methoxyphenol, there is a limited amount of publicly available data and established protocols for this specific methylated derivative in in vitro cell culture assays.[1][2][3][4] Isoproterenol is the parent compound and its pharmacology is extensively studied; therefore, the provided information serves as a comprehensive guide for a closely related and functionally similar compound. Researchers working with this compound can adapt these protocols as a starting point for their investigations.
Introduction
Isoproterenol is a synthetic catecholamine that acts as a non-selective agonist for β1 and β2-adrenergic receptors.[5] This property makes it a valuable tool in a wide range of in vitro cell culture assays to study the downstream effects of β-adrenergic signaling. Activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events, primarily through the activation of adenylyl cyclase and the production of the second messenger cyclic AMP (cAMP).[6] This signaling pathway is crucial in regulating various physiological processes, including cardiac function, smooth muscle relaxation, and metabolism.[5][6] These application notes provide detailed protocols for assessing the in vitro effects of isoproterenol on target cells, including the quantification of receptor binding, measurement of second messenger accumulation, and determination of cellular viability.
Data Presentation: In Vitro Activity of Isoproterenol
The following tables summarize the quantitative data for isoproterenol in various in vitro assays. These values can serve as a reference for expected outcomes and for the design of new experiments.
Table 1: Receptor Binding Affinity of Isoproterenol
| Receptor Subtype | Cell/Tissue Source | Radioligand | KD (µM) | Reference |
| β-Adrenergic | Rat Adipocytes | [3H]isoproterenol | 3-5 | [7] |
| β-Adrenergic | Human Adipocytes | [3H]isoproterenol | 0.9-1 | [7] |
Table 2: Functional Potency of Isoproterenol in cAMP Assays
| Cell Line | Receptor(s) Expressed | EC50 | Reference |
| HEK293 | Human β2 (transfected) | 87 nM | [8] |
| HEK293 | PK-tagged β2 (transfected) | 120 nM | [8] |
| Frog Ventricular Myocytes | Endogenous β-adrenergic | 20.0 nM | [9] |
Signaling Pathways
Activation of β-adrenergic receptors by an agonist like isoproterenol triggers a well-defined signaling cascade. The canonical pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets. Additionally, β-adrenergic receptor stimulation can also lead to the activation of the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity of a test compound (e.g., this compound) for β-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cells or tissues expressing β-adrenergic receptors
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
-
Radiolabeled β-adrenergic antagonist (e.g., [3H]dihydroalprenolol)
-
Unlabeled isoproterenol (or this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation fluid
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Assay buffer
-
Unlabeled competitor (isoproterenol) at various concentrations (typically from 10-10 M to 10-4 M).
-
Radiolabeled ligand at a fixed concentration (usually at or below its Kd).
-
Cell membrane preparation (typically 20-50 µg of protein per well).
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled antagonist like propranolol).
-
-
Incubation: Incubate the reaction mixture at room temperature for 60-90 minutes to reach equilibrium.[10]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Assay
This protocol measures the intracellular accumulation of cAMP in response to β-adrenergic receptor stimulation.
Materials:
-
Adherent cells expressing β-adrenergic receptors
-
Cell culture medium
-
96-well cell culture plates
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Isoproterenol (or this compound)
-
cAMP detection kit (e.g., ELISA, HTRF)
-
Plate reader compatible with the detection kit
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-treatment: The following day, remove the culture medium and replace it with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX). Pre-incubate for 15-30 minutes at 37°C.[11] This step is crucial to prevent the degradation of newly synthesized cAMP.
-
Agonist Stimulation: Add varying concentrations of isoproterenol to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The optimal incubation time should be determined empirically.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Determine the cAMP concentration in each sample from the standard curve. Plot the cAMP concentration against the logarithm of the isoproterenol concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 3: Cell Viability (MTT) Assay
This protocol assesses the effect of isoproterenol on cell viability and proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Adherent cells
-
Cell culture medium
-
96-well cell culture plates
-
Isoproterenol (or this compound)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of isoproterenol. Include a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After the incubation period, add MTT reagent to each well to a final concentration of 0.5 mg/mL.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.[12]
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium and MTT only). Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Conclusion
The protocols and data presented provide a comprehensive framework for investigating the in vitro effects of isoproterenol, a non-selective β-adrenergic receptor agonist. These methods can be readily adapted for the study of related compounds, such as this compound, to elucidate their pharmacological properties and cellular effects. Careful optimization of experimental conditions for specific cell types and research questions is recommended for obtaining robust and reproducible results.
References
- 1. This compound | 3413-49-8 [chemicea.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. htsbiopharma.com [htsbiopharma.com]
- 4. allmpus.com [allmpus.com]
- 5. Isoprenaline - Wikipedia [en.wikipedia.org]
- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Characterization of beta-adrenergic receptors by (3H) isoproterenol in adipocytes of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological characterization of the receptors involved in the beta-adrenoceptor-mediated stimulation of the L-type Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Positive effect of Periostin on repair of Isopreternol induced ischemic damaged cardiomyocyte: an in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of p-O-Methyl-isoproterenol in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoproterenol, a non-selective β-adrenergic agonist, is widely utilized in preclinical rodent models to induce cardiac stress and remodeling, mimicking conditions such as myocardial infarction and heart failure. A critical aspect of understanding the full pharmacological profile of isoproterenol involves the characterization of its metabolic fate. In rodents, as in humans, isoproterenol is primarily metabolized by catechol-O-methyltransferase (COMT) to form p-O-Methyl-isoproterenol (also known as 3-O-methylisoprenaline). While research has predominantly focused on the parent compound, investigating the biological activity and pharmacokinetic profile of this compound is crucial for a comprehensive assessment of isoproterenol's effects. It has been suggested that this metabolite may act as a weak β-adrenergic receptor antagonist.[1]
These application notes provide detailed protocols for the administration of isoproterenol in rodent models to study the formation and effects of its metabolite, this compound.
Data Presentation
Table 1: Pharmacokinetic Parameters of Isoproterenol and this compound in Rodents
| Parameter | Isoproterenol | This compound | Rodent Model | Route of Administration | Source |
| Half-life (t½) | ~2.5-5 minutes | Data not available | Rat | Intravenous | [1][2] |
| Metabolism | Primarily by COMT to this compound; also sulfation and glucuronidation.[1][2] | Further conjugation (glucuronidation) | General | Various | [2] |
| Excretion | 59-107% in urine (as parent drug and metabolites) | 2.6-11.4% of urinary excretion (as 3-O-methylisoprenaline and conjugates) | General | Various | [1][2] |
| Protein Binding | ~69% (mainly to albumin) | Data not available | General | N/A | [1] |
Experimental Protocols
Protocol 1: Induction of Cardiac Remodeling and Analysis of Isoproterenol Metabolism in Mice
This protocol describes the use of isoproterenol to induce cardiac hypertrophy and fibrosis in mice, with subsequent tissue and plasma collection for the analysis of this compound.
Materials:
-
Isoproterenol hydrochloride (Sigma-Aldrich, Cat. No. I6504 or equivalent)
-
Sterile saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for subcutaneous pump implantation
-
Osmotic minipumps (e.g., Alzet)
-
Blood collection tubes (with EDTA or heparin)
-
Centrifuge
-
Liquid nitrogen
-
-80°C freezer
-
Analytical equipment for metabolite quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: House mice in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, ad libitum access to food and water) for at least one week prior to the experiment.
-
Isoproterenol Preparation: Dissolve isoproterenol hydrochloride in sterile saline to the desired concentration. A common dose for inducing cardiac fibrosis is 10-60 mg/kg/day. For osmotic pump delivery, calculate the total amount needed based on the pump's flow rate and the duration of the study.
-
Osmotic Minipump Implantation:
-
Anesthetize the mouse using isoflurane.
-
Shave the dorsal area between the scapulae.
-
Make a small incision and create a subcutaneous pocket.
-
Insert a pre-filled osmotic minipump containing the isoproterenol solution.
-
Suture the incision.
-
Provide post-operative care, including analgesics as per institutional guidelines.
-
-
Experimental Duration: Continue the isoproterenol infusion for the desired period, typically 7 to 28 days, to induce cardiac remodeling.
-
Sample Collection:
-
At the end of the treatment period, anesthetize the mice.
-
Collect blood via cardiac puncture into EDTA- or heparin-containing tubes.
-
Immediately centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Perfuse the heart with cold PBS to remove remaining blood.
-
Excise the heart, weigh it, and snap-freeze it in liquid nitrogen. Store heart tissue at -80°C until analysis.
-
-
Metabolite Analysis:
-
Homogenize heart tissue and extract metabolites from both plasma and tissue homogenates using appropriate solvent precipitation methods (e.g., with acetonitrile or methanol).
-
Quantify the concentrations of isoproterenol and this compound using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protocol 2: Acute Isoproterenol Administration for Pharmacokinetic Analysis in Rats
This protocol details a single-dose administration of isoproterenol to rats to characterize the time course of this compound formation.
Materials:
-
Isoproterenol hydrochloride
-
Sterile saline
-
Male Wistar rats (250-300 g)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Intravenous (IV) or subcutaneous (SC) injection supplies
-
Blood collection supplies (e.g., tail vein catheters, syringes)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Acclimate rats as described in Protocol 1. For serial blood sampling, consider surgical implantation of a catheter (e.g., in the jugular or femoral vein) 24-48 hours prior to the study.
-
Isoproterenol Administration:
-
Anesthetize the rat.
-
Administer a single dose of isoproterenol. For pharmacokinetic studies, a dose of 0.1-1 mg/kg is often used. The route can be intravenous (for direct entry into circulation) or subcutaneous.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration. A suggested time course for an IV dose would be: 0 (pre-dose), 2, 5, 10, 15, 30, 60, and 120 minutes.
-
Process the blood to obtain plasma as described in Protocol 1.
-
-
Sample Analysis:
-
Extract isoproterenol and this compound from the plasma samples.
-
Quantify the concentrations using LC-MS/MS.
-
-
Data Analysis:
-
Plot the plasma concentration-time profiles for both isoproterenol and this compound.
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) using appropriate software (e.g., Phoenix WinNonlin).
-
Mandatory Visualizations
Caption: Metabolic pathway of isoproterenol to this compound.
Caption: General workflow for studying isoproterenol metabolism in rodents.
Signaling Pathway of Isoproterenol
Isoproterenol exerts its effects by activating β-adrenergic receptors, which triggers a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the characteristic physiological responses.
Caption: Isoproterenol-mediated β-adrenergic signaling pathway.
References
Application Notes and Protocols for Isoproterenol in Experimental Research
A comprehensive guide for researchers, scientists, and drug development professionals.
Note on Nomenclature: The compound "p-O-Methyl-isoproterenol" is not commonly found in scientific literature. It is presumed that the intended compound is the well-researched β-adrenergic agonist, Isoproterenol (also known as isoprenaline).[1][2][3] The following information pertains to Isoproterenol.
Isoproterenol is a potent, non-selective β-adrenergic receptor agonist widely utilized in experimental models to study cardiovascular physiology and pathology.[3][4][5] Its administration can reliably induce conditions such as cardiac hypertrophy (the thickening of the heart muscle) and fibrosis (the scarring of heart tissue), making it an invaluable tool for modeling heart disease and for the preclinical evaluation of potential therapeutics.[6][7][8]
Data Presentation: Dosage and Concentration
The effective dosage and concentration of isoproterenol vary significantly depending on the experimental model and the intended biological effect. Below are summarized tables for common in vitro and in vivo applications.
Table 1: In Vitro Isoproterenol Concentrations for Cardiomyocyte Experiments
| Cell Type | Concentration | Incubation Time | Key Effects Observed |
| H9C2 rat cardiomyocytes | 10 µM | 12 hours | Increased cell size, induction of hypertrophic markers (ANP, BNP).[6] |
| H9C2 rat cardiomyocytes | 10 µM | 6 hours | Activation of ERK1/2 signaling.[5] |
| Human iPSC-derived cardiomyocytes | 0.1 µM - 100 µM | 24 hours | Dose-dependent increase in beating frequency.[9] |
| Bone marrow-MSC derived cardiomyocytes | 2.5 mM | 48 hours | Induction of cellular damage/ischemia.[10] |
| Human embryonic kidney (HEK293) cells | 10 µM | 1 minute | Elevation of intracellular cAMP. |
Table 2: In Vivo Isoproterenol Dosages for Rodent Models
| Animal Model | Dosage | Administration Route | Duration | Key Pathological Outcomes |
| C57BL/6J Mice | 2, 4, or 10 mg/kg/day | Subcutaneous injection or osmotic minipump | 14 days | Cardiac hypertrophy and fibrosis.[4] |
| ICR Mice | 30 mg/kg/day | Subcutaneous injection | 7 and 14 days | Cardiac hypertrophy.[6] |
| C57BL/6 Mice | 100 mg/kg/day | Subcutaneous injection | 7 days | Chronic heart failure model.[11] |
| C57BL/6J Mice | 200 mg/kg | Single subcutaneous injection | 1 day | Acute myocardial injury, cardiomyocyte death.[12] |
| C57BL/6 mice | 100 mg/kg | Subcutaneous injection | 2 consecutive days | Myocardial infarction, inflammation, and apoptosis.[13] |
Experimental Protocols
Protocol 1: In Vitro Induction of Cardiomyocyte Hypertrophy
Objective: To induce a hypertrophic phenotype in cultured cardiomyocytes using isoproterenol.
Materials:
-
H9C2 rat cardiomyoblasts or other suitable cardiac cell line.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Serum-free culture medium.
-
Isoproterenol hydrochloride.
-
Phosphate-buffered saline (PBS).
-
Multi-well cell culture plates.
-
Imaging system for cell morphology.
-
Reagents for downstream analysis (e.g., RNA/protein extraction).
Procedure:
-
Cell Seeding: Plate H9C2 cells in multi-well plates at a density that allows for growth and morphological changes without reaching full confluency. Culture in complete medium for 24 hours.
-
Serum Starvation: To synchronize the cells, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Isoproterenol Treatment: Prepare a stock solution of isoproterenol in sterile water or PBS. Dilute the stock solution in serum-free medium to the desired final concentration (e.g., 10 µM).[6]
-
Incubation: Replace the medium in the cell culture plates with the isoproterenol-containing medium. Incubate for 12-48 hours. A control group should be treated with vehicle (serum-free medium without isoproterenol).
-
Analysis:
-
Morphology: Observe and capture images of the cells to assess changes in cell size.
-
Biochemical Markers: Harvest cells for analysis of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) by qPCR or Western blot.
-
Protocol 2: In Vivo Induction of Cardiac Hypertrophy and Fibrosis in Mice
Objective: To create a mouse model of cardiac hypertrophy and fibrosis through chronic isoproterenol administration.
Materials:
-
C57BL/6J mice (8-12 weeks old).
-
Isoproterenol hydrochloride.
-
Sterile 0.9% saline.
-
Osmotic minipumps (e.g., Alzet model #1004 for 28-day delivery).[14]
-
Surgical tools for implantation.
-
Anesthesia and analgesics.
-
Echocardiography system.
Procedure:
-
Preparation of Isoproterenol Solution: Calculate the required concentration of isoproterenol to deliver a dose of 30 mg/kg/day based on the mean body weight of the mice and the pump's flow rate.[14][15] Dissolve the calculated amount of isoproterenol in sterile saline.
-
Pump Priming and Filling: Fill the osmotic minipumps with the isoproterenol solution according to the manufacturer's instructions.[16]
-
Surgical Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the skin on the back, slightly posterior to the scapulae.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic minipump into the pocket.
-
Close the incision with sutures or wound clips.
-
Administer post-operative analgesia.
-
-
Monitoring: Monitor the animals daily for the duration of the experiment (typically 3-4 weeks).[15]
-
Functional Assessment: Perform serial echocardiography (e.g., weekly) to monitor cardiac remodeling, including changes in ventricular wall thickness, chamber dimensions, and systolic function.[15]
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the hearts for histological analysis (e.g., Masson's trichrome staining for fibrosis) and molecular analysis of hypertrophic and fibrotic markers.
Visualizations: Signaling Pathways and Workflows
Isoproterenol Signaling Pathway
Isoproterenol exerts its effects by binding to β-adrenergic receptors, which are G-protein coupled receptors. This binding activates a downstream signaling cascade primarily involving adenylyl cyclase, cyclic AMP (cAMP), and Protein Kinase A (PKA).[17][18] This pathway ultimately leads to various cellular responses, including increased heart rate, contractility, and, under chronic stimulation, pathological remodeling.[17]
Caption: Isoproterenol β-adrenergic signaling.
Experimental Workflow for In Vivo Cardiac Remodeling Study
The following diagram outlines the key steps in a typical in vivo experiment to assess isoproterenol-induced cardiac remodeling.
Caption: In vivo experimental workflow.
References
- 1. This compound | 3413-49-8 [chemicea.com]
- 2. Isoprenaline - Wikipedia [en.wikipedia.org]
- 3. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Increased Susceptibility to Isoproterenol-Induced Cardiac Hypertrophy and Impaired Weight Gain in Mice Lacking the Histidine-Rich Calcium-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Positive effect of Periostin on repair of Isopreternol induced ischemic damaged cardiomyocyte: an in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of injection of different doses of isoproterenol on the hearts of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Ciprofol attenuates the isoproterenol-induced oxidative damage, inflammatory response and cardiomyocyte apoptosis [frontiersin.org]
- 14. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Implantation of an Isoproterenol Mini-Pump to Induce Heart Failure in Mice [jove.com]
- 16. Video: Implantation of an Isoproterenol Mini-Pump to Induce Heart Failure in Mice [jove.com]
- 17. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
Application Note: Analysis of p-O-Methyl-isoproterenol by High-Performance Liquid Chromatography (HPLC)
Application Notes and Protocols for the Quantification of p-O-Methyl-isoproterenol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for the quantitative determination of p-O-Methyl-isoproterenol, the primary metabolite of the synthetic catecholamine isoproterenol, in biological matrices. The protocols detailed below are intended to guide researchers in developing and implementing robust and sensitive assays for pharmacokinetic, metabolic, and clinical studies.
Introduction
Isoproterenol is a non-selective β-adrenergic agonist used in the treatment of bradycardia and heart block.[1] Its pharmacological activity is terminated primarily by metabolism, with a key pathway being O-methylation by catechol-O-methyltransferase (COMT) to form this compound (3-O-methylisoprenaline).[2][3] Accurate quantification of this metabolite is crucial for understanding the disposition, and metabolism of isoproterenol, as well as for assessing its potential physiological effects. The analytical methods of choice for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity, and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a reliable alternative for catecholamine analysis.[4][5]
Data Presentation
The following table summarizes quantitative data for isoproterenol and related catecholamine metabolites from various studies. While specific data for this compound is not extensively published, the presented values for isoproterenol and other O-methylated catecholamines provide a strong indication of the expected analytical performance.
| Analyte | Method | Matrix | Linearity Range | LOD | LOQ | Reference |
| Isoproterenol | LC-MS/MS | Human Plasma | 0.50–300 ng/mL | - | 0.50 ng/mL | [5][6] |
| Isoproterenol | RP-HPLC-PDA | Bulk Drug | 10-60 µg/ml | 1.97 µg/ml | 5.99 µg/ml | [7] |
| Catecholamines | GC-MS | Biological Sample | 1 ~ 5000 ng/mL | 0.2 to 5.0 ng/mL | - | [8] |
| Norepinephrine | HPLC-ECD | Plasma | - | - | 0.02 nmol/L | [9] |
| Epinephrine | HPLC-ECD | Plasma | - | - | 0.20 nmol/L | [9] |
| Metoprolol | LC-MS/MS | Beagle Dog Plasma | 3.03–416.35 ng/mL | - | 3.03 ng/mL | [10] |
Signaling Pathway of Isoproterenol
Isoproterenol exerts its effects by binding to and activating β-adrenergic receptors, which are G-protein coupled receptors. This activation initiates a downstream signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA), leading to various physiological responses in target tissues.[11]
Isoproterenol signaling pathway and its metabolism.
Experimental Workflow for LC-MS/MS Quantification
The following diagram outlines the major steps involved in the quantification of this compound from biological samples using LC-MS/MS.
LC-MS/MS experimental workflow.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification in Human Plasma
This protocol describes a sensitive and selective method for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry.
1. Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., this compound-d7)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Sample Preparation (Solid Phase Extraction)
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add 50 µL of internal standard working solution (e.g., 100 ng/mL in methanol). Vortex for 10 seconds.
-
Add 1 mL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions (Proposed):
-
This compound: Precursor ion (Q1): m/z 226.2; Product ions (Q3): to be determined empirically (e.g., fragments corresponding to loss of water, isopropyl group). A good starting point would be to scan for fragments around m/z 208.2 (loss of H2O) and m/z 166.1 (further fragmentation).
-
Internal Standard (d7): Precursor ion (Q1): m/z 233.2; Product ions (Q3): to be determined empirically.
-
4. Calibration and Quality Control
-
Prepare calibration standards in blank plasma over the desired concentration range (e.g., 0.1 - 200 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Process calibration standards and QC samples alongside the unknown samples.
Protocol 2: HPLC-ECD Method for Quantification in Urine
This protocol provides an alternative method using HPLC with electrochemical detection, which is highly sensitive for electroactive compounds like catecholamines and their metabolites.
1. Materials and Reagents
-
This compound analytical standard
-
Internal standard (e.g., 3,4-dihydroxybenzylamine - DHBA)
-
HPLC-grade methanol
-
Perchloric acid
-
EDTA
-
Sodium acetate
-
Citric acid
-
Octanesulfonic acid (OSA)
-
Alumina for extraction
2. Sample Preparation (Alumina Extraction)
-
To 1 mL of urine, add 50 µL of internal standard working solution and 100 µL of 1 M perchloric acid.
-
Add 20 mg of alumina and vortex for 5 minutes.
-
Centrifuge and discard the supernatant.
-
Wash the alumina pellet twice with 1 mL of HPLC-grade water.
-
Elute the analytes by adding 200 µL of 0.1 M perchloric acid and vortexing for 5 minutes.
-
Centrifuge and collect the supernatant for injection.
3. HPLC-ECD Conditions
-
HPLC System: Isocratic HPLC system with a pump capable of delivering pulseless flow.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A solution containing approximately 75 mM sodium acetate, 20 mM citric acid, 0.5 mM OSA, and 0.1 mM EDTA, with 5-10% methanol, adjusted to a pH of ~3.5.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
ECD System: Electrochemical detector with a glassy carbon working electrode.
-
Potential: +0.75 V vs. Ag/AgCl reference electrode.
4. Calibration and Quality Control
-
Prepare calibration standards in synthetic urine or a suitable buffer.
-
Prepare QC samples at low, medium, and high concentrations.
-
Analyze standards and QCs with the unknown samples.
Conclusion
The quantification of this compound in biological samples is achievable with high sensitivity and specificity using LC-MS/MS. HPLC-ECD offers a robust and cost-effective alternative. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. Proper method validation in accordance with regulatory guidelines is essential to ensure the reliability of the generated data.[12]
References
- 1. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoprenaline - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Catecholamines in urine or plasma - Antec Scientific [antecscientific.com]
- 5. ijpsr.com [ijpsr.com]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
p-O-Methyl-isoproterenol: Application Notes for Use as a Reference Standard in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-O-Methyl-isoproterenol is a derivative and a primary metabolite of isoproterenol, a potent non-selective β-adrenergic receptor agonist.[1][2] In the field of pharmacology and drug development, this compound serves as a critical reference standard. Its primary applications are in the analytical quantification of isoproterenol and its metabolites, and as a reference compound in the study of structure-activity relationships of adrenergic compounds. This document provides detailed application notes and experimental protocols for its use.
Physicochemical Properties
| Property | Value |
| Chemical Name | 5-(1-Hydroxy-2-(isopropylamino)ethyl)-2-methoxyphenol |
| Synonyms | 4-(1-Hydroxy-2-(isopropylamino)ethyl)-2-methoxyphenol |
| CAS Number | 3413-49-8 |
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.29 g/mol |
Applications in Pharmacology
As a reference standard, this compound has two primary applications in pharmacological research:
-
Analytical Standard: For the identification and quantification of isoproterenol and its metabolites in various biological matrices and pharmaceutical formulations. This is crucial for pharmacokinetic and drug metabolism studies.
-
Pharmacological Comparator: As a weakly active or inactive comparator compound in studies investigating the structure-activity relationships of β-adrenergic receptor agonists and antagonists. Its activity can be compared to the parent compound, isoproterenol, to understand the role of the catechol hydroxyl groups in receptor binding and activation.
Experimental Protocols
Analytical Method: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the quantification of isoproterenol and its related impurities, including this compound, in a bulk drug substance or formulation.
Objective: To separate and quantify this compound from isoproterenol and other related substances.
Materials:
-
This compound reference standard
-
Isoproterenol hydrochloride reference standard
-
HPLC grade methanol
-
HPLC grade water
-
Triethylamine
-
Orthophosphoric acid
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV or PDA detector
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Methanol and 0.1% Triethylamine in water (pH adjusted to 7.0 with orthophosphoric acid) in a ratio of 20:80 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |
| Detection Wavelength | 279 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
-
Prepare a separate standard solution of isoproterenol hydrochloride in the mobile phase.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the sample containing isoproterenol in the mobile phase to a suitable concentration.
-
-
Chromatography:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention times and peak areas.
-
-
Quantification:
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Calculate the concentration of this compound in the sample using the peak area and the concentration of the standard solution.
-
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Pharmacological Assay: Radioligand Binding Assay for β-Adrenergic Receptors
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for β-adrenergic receptors.
Objective: To assess the ability of this compound to displace a radiolabeled antagonist from β-adrenergic receptors.
Materials:
-
Cell membranes prepared from cells expressing β₁ or β₂-adrenergic receptors.
-
[³H]-Dihydroalprenolol (DHA) or another suitable radiolabeled β-adrenergic antagonist.
-
This compound.
-
Isoproterenol (as a positive control).
-
Propranolol (for determination of non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Binding buffer.
-
Cell membranes (e.g., 20-50 µg protein).
-
A fixed concentration of [³H]-DHA (typically at its Kd).
-
Increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
For total binding, add vehicle instead of the competing ligand.
-
For non-specific binding, add a high concentration of propranolol (e.g., 10 µM).
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Logical Flow of a Radioligand Binding Assay
Caption: Key steps in a radioligand binding assay.
Functional Assay: cAMP Accumulation Assay
This protocol describes a method to assess the functional activity of this compound at β-adrenergic receptors by measuring the accumulation of cyclic AMP (cAMP).
Objective: To determine if this compound acts as an agonist or antagonist at β-adrenergic receptors.
Materials:
-
Cells expressing β₁ or β₂-adrenergic receptors (e.g., HEK293 or CHO cells).
-
This compound.
-
Isoproterenol (as a positive control agonist).
-
Propranolol (as a control antagonist).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or radioligand binding-based).
Procedure:
-
Cell Preparation:
-
Seed the cells in a 96-well plate and grow to near confluence.
-
-
Agonist Mode:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period.
-
Add increasing concentrations of this compound or isoproterenol.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Add increasing concentrations of this compound.
-
Add a fixed concentration of isoproterenol (e.g., its EC₅₀).
-
Incubate for a specified time at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC₅₀ and maximal response.
-
Antagonist Mode: Plot the cAMP concentration against the logarithm of the this compound concentration to determine if it inhibits the isoproterenol-induced cAMP production and calculate its IC₅₀.
-
Signaling Pathway
β-Adrenergic Receptor Signaling Pathway
Caption: Simplified β-adrenergic receptor signaling cascade.
Conclusion
This compound is an essential reference standard for the analytical and pharmacological study of isoproterenol and related β-adrenergic compounds. While it is expected to have significantly lower β-adrenergic activity than its parent compound, its characterization is vital for understanding the metabolic fate and structure-activity relationships of this important class of drugs. The protocols provided herein offer a framework for its use in both analytical and pharmacological research settings.
References
- 1. Isoprenaline - Wikipedia [en.wikipedia.org]
- 2. Concerted actions of the catechol O-methyltransferase and the cytosolic sulfotransferase SULT1A3 in the metabolism of catecholic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-adrenoceptor antagonist activity of 3-methoxyisoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Adrenoceptor antagonist activity of 3-methoxyisoprenaline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Cardiac Hypertrophy in Mice using β-Adrenergic Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a common precursor to heart failure.[1] The induction of cardiac hypertrophy in animal models is a critical tool for studying the underlying molecular mechanisms and for the preclinical evaluation of potential therapeutics. Isoproterenol, a non-selective β-adrenergic receptor agonist, is a widely used pharmacological agent to reliably induce a state of cardiac hypertrophy in mice that mimics aspects of human heart disease.[2][3] This document provides detailed protocols for inducing cardiac hypertrophy in mice using isoproterenol, methods for assessing the hypertrophic response, and an overview of the key signaling pathways involved.
Data Presentation: Quantitative Effects of Isoproterenol Treatment
The following tables summarize the quantitative data from studies using isoproterenol to induce cardiac hypertrophy in mice. These data illustrate the expected changes in key hypertrophic parameters.
Table 1: Effects of Isoproterenol on Cardiac Mass and Dimensions
| Parameter | Treatment Group | Dose | Duration | % Change vs. Control | Reference |
| Heart Weight / Body Weight Ratio | Isoproterenol | 5 mg/kg/day (s.c.) | 14 days | ~55% increase | |
| Heart Weight / Body Weight Ratio | Isoproterenol | 80 mg/kg/day (minipump) | 14 days | Significant increase | |
| Left Ventricular Posterior Wall Thickness (Diastole) | Isoproterenol | 80 mg/kg/day (minipump) | 14 days | Significant increase | [4] |
| Interventricular Septal Thickness (Diastole) | Isoproterenol | 80 mg/kg/day (minipump) | 14 days | Significant increase | [4] |
| Left Ventricular Mass | Isoproterenol (SMP) | 2, 4, 10 mg/kg/day | 14 days | Increased | [2] |
s.c. = subcutaneous injection; SMP = subcutaneous mini-pump
Table 2: Effects of Isoproterenol on Molecular Markers of Cardiac Hypertrophy
| Gene Marker | Treatment Group | Dose | Duration | Fold Change vs. Control | Reference |
| Atrial Natriuretic Peptide (ANP/Nppa) | Isoproterenol (s.c.) | 2 and 4 mg/kg/day | 14 days | Increased | [2] |
| Brain Natriuretic Peptide (BNP/Nppb) | Isoproterenol (s.c.) | 10 mg/kg/day | 14 days | Decreased | [2] |
| β-Myosin Heavy Chain (β-MHC) | Isoproterenol | 5 mg/kg/day (s.c.) | 14 days | Elevated mRNA levels | [3] |
| Collagen I and III | Isoproterenol | 15 mg/kg/day (minipump) | 7 days | Increased | [5] |
Experimental Protocols
Protocol 1: Induction of Cardiac Hypertrophy using Subcutaneous Injections
This protocol is suitable for studies requiring daily administration and monitoring of the hypertrophic response.
Materials:
-
Isoproterenol hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile saline (0.9% NaCl)
-
C57BL/6J mice (or other desired strain)
-
1 mL syringes with 27-30 gauge needles
-
Animal scale
Procedure:
-
Preparation of Isoproterenol Solution: Prepare a fresh solution of isoproterenol in sterile saline on each day of injection. For a dose of 5 mg/kg, a 0.5 mg/mL solution is appropriate for a 25g mouse receiving a 0.25 mL injection. Protect the solution from light.
-
Animal Handling and Dosing:
-
Treatment Duration: Continue daily injections for a period of 7 to 14 days.[2][3]
-
Monitoring: Monitor the mice daily for any signs of distress.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and proceed with the assessment of cardiac hypertrophy.
Protocol 2: Induction of Cardiac Hypertrophy using Osmotic Minipumps
This method provides continuous infusion of isoproterenol, which can lead to a more pronounced hypertrophic response and mimics chronic adrenergic stimulation.[2][6]
Materials:
-
Isoproterenol hydrochloride
-
Sterile saline
-
Osmotic minipumps (e.g., Alzet) with appropriate flow rate and duration
-
Surgical instruments for implantation (scalpel, forceps, sutures or wound clips)
-
Anesthesia (e.g., isoflurane)
-
Analgesics for post-operative care
Procedure:
-
Minipump Preparation: Following the manufacturer's instructions, fill the osmotic minipumps with the desired concentration of isoproterenol solution. Doses can range from 15 to 80 mg/kg/day.[4][5]
-
Surgical Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the skin on the back, slightly posterior to the scapulae.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic minipump into the pocket.
-
Close the incision with sutures or wound clips.
-
A control group should be implanted with minipumps filled with sterile saline.
-
-
Post-Operative Care: Administer analgesics as per institutional guidelines and monitor the mice for recovery and any signs of infection or distress.
-
Treatment Duration: The minipumps will deliver isoproterenol continuously for the specified duration (e.g., 7, 14, or 21 days).[5][7]
-
Endpoint Analysis: Upon completion of the infusion period, euthanize the mice for assessment of cardiac hypertrophy.
Assessment of Cardiac Hypertrophy
A comprehensive assessment of cardiac hypertrophy involves a combination of anatomical, histological, and molecular analyses.
-
Gravimetric Analysis:
-
At the time of sacrifice, carefully dissect the heart, blot it dry, and weigh it.
-
Measure the final body weight.
-
Calculate the heart weight to body weight ratio (HW/BW) and heart weight to tibia length ratio (HW/TL) to normalize for differences in body size.
-
-
Echocardiography:
-
Perform echocardiography on anesthetized mice before and after the treatment period to non-invasively assess cardiac function and morphology.[2][8]
-
Key parameters to measure include:
-
Left ventricular posterior wall thickness (LVPW) and interventricular septal thickness (IVS) at diastole and systole.
-
Left ventricular internal diameter (LVID) at diastole and systole.
-
Fractional shortening (FS) and ejection fraction (EF) as measures of systolic function.
-
-
-
Histological Analysis:
-
Fix the heart in 10% neutral buffered formalin and embed in paraffin.
-
Section the heart and perform Hematoxylin and Eosin (H&E) staining to visualize cardiomyocyte size.
-
Use Masson's trichrome or Picrosirius red staining to assess the degree of cardiac fibrosis.
-
-
Molecular Analysis:
Signaling Pathways and Visualizations
Isoproterenol induces cardiac hypertrophy primarily through the activation of β-adrenergic receptors, which triggers a cascade of intracellular signaling pathways.
Caption: Signaling pathway of isoproterenol-induced cardiac hypertrophy.
The experimental workflow for inducing and assessing cardiac hypertrophy in mice is a multi-step process.
Caption: Experimental workflow for cardiac hypertrophy studies in mice.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocatechuic acid prevents isoproterenol‐induced heart failure in mice by downregulating kynurenine‐3‐monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin Inhibits Isoproterenol-induced Cardiac Hypertrophy in Mice -The Korean Journal of Physiology and Pharmacology [koreascience.kr]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Isoproterenol-Induced Cardiac Diastolic Dysfunction in Mice: A Systems Genetics Analysis [frontiersin.org]
- 8. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of p-O-Methyl-isoproterenol for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-O-Methyl-isoproterenol is a derivative of isoproterenol, a potent non-selective β-adrenergic receptor agonist.[1] As an impurity standard and a metabolite of isoproterenol, understanding its chemical properties and biological activity is crucial for comprehensive pharmacological and toxicological studies.[1] This document provides detailed application notes and protocols for the preparation of this compound stock solutions to ensure accurate and reproducible experimental outcomes. Given the limited specific data on this compound, much of the guidance provided is based on the well-characterized properties of its parent compound, isoproterenol.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| Chemical Name | 5-(1-Hydroxy-2-(isopropylamino)ethyl)-2-methoxyphenol |
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.3 g/mol |
| CAS Number | 3413-49-8 |
Solubility and Stability
Proper dissolution and storage are critical for maintaining the integrity of this compound stock solutions. While specific quantitative solubility data for this compound is limited, information on its parent compound, isoproterenol hydrochloride, provides valuable guidance.
Solubility Data (based on Isoproterenol Hydrochloride)
| Solvent | Solubility |
| Water | Soluble |
| Methanol (MEOH) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Sparingly soluble |
Stability and Storage Recommendations
Catecholamines like isoproterenol are susceptible to oxidation, which is accelerated by exposure to air, light, and alkaline pH.[2] This degradation is often indicated by a color change in the solution to pink or brown.[2] To ensure the stability of this compound stock solutions, the following storage conditions are recommended:
| Condition | Recommendation |
| Powder | Store at 2-8°C. |
| Stock Solutions | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. |
| Aqueous Solutions | Prepare fresh for each experiment. If short-term storage is necessary, keep at 2-8°C for no longer than 24 hours. |
Safety and Handling
Researchers should adhere to standard laboratory safety practices when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for the closely related compound, isoproterenol hydrochloride.
Experimental Protocols
The following protocols are provided as a guide for the preparation of this compound stock solutions for use in various research applications.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 225.3 ( g/mol ) / 1000 For example, for 1 mL of a 10 mM stock solution, you would need 2.253 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolve in DMSO: Add the weighed powder to a sterile tube and add the desired volume of anhydrous DMSO.
-
Ensure complete dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Aqueous Working Solutions
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile tubes
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions: Prepare the desired final concentration of the working solution by performing serial dilutions of the stock solution in the appropriate aqueous buffer. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the aqueous buffer.
-
Mix thoroughly: Gently vortex or invert the tube to ensure the working solution is homogeneous.
-
Use immediately: It is highly recommended to use the freshly prepared aqueous working solution immediately to avoid degradation.
Signaling Pathway and Experimental Workflows
This compound, as a derivative of the non-selective β-adrenergic agonist isoproterenol, is expected to interact with β-adrenergic receptors, leading to the activation of downstream signaling pathways. The primary signaling cascade involves the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.
Caption: β-Adrenergic receptor signaling pathway.
A typical experimental workflow to assess the activity of this compound on a cellular level would involve treating cells with the compound and then measuring the resulting increase in intracellular cAMP.
Caption: Workflow for a cell-based cAMP assay.
The logical relationship for preparing different concentrations of a working solution from a stock solution is a straightforward dilution calculation.
Caption: Logic for stock solution dilution.
References
Application Notes and Protocols: p-O-Methyl-isoproterenol in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-O-Methyl-isoproterenol is the para-O-methylated metabolite of the synthetic catecholamine isoproterenol. Isoproterenol is a non-selective β-adrenergic receptor agonist used in the management of bradycardia and asthma. The metabolism of isoproterenol primarily occurs via catechol-O-methyltransferase (COMT), leading to the formation of O-methylated metabolites such as this compound.[1] In the field of mass spectrometry, this compound serves two primary roles: as a biomarker for isoproterenol metabolism and as a potential internal standard for the quantification of isoproterenol and related compounds. Its structural similarity to isoproterenol makes it an ideal candidate for use as an internal standard to correct for variations during sample preparation and analysis.
This document provides detailed application notes and protocols for the use of this compound in mass spectrometry, focusing on its application as an internal standard in the quantitative analysis of isoproterenol.
Signaling Pathway of Isoproterenol Metabolism
Isoproterenol, upon administration, undergoes metabolism primarily through the action of the enzyme Catechol-O-methyltransferase (COMT). This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol moiety of isoproterenol. This process results in the formation of O-methylated metabolites, including this compound.
Caption: Metabolic conversion of Isoproterenol to this compound.
Application as an Internal Standard
In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification. The ideal IS has physicochemical properties very similar to the analyte of interest. This compound can be used as an analog internal standard for the quantification of isoproterenol in biological matrices due to their structural similarity. The use of a stable isotope-labeled (SIL) version of the analyte is the gold standard; however, when a SIL-IS is not available, a structurally similar analog like this compound is a suitable alternative.
Experimental Workflow for Isoproterenol Quantification using this compound as an Internal Standard
The following diagram outlines the general workflow for the quantification of isoproterenol in a biological sample (e.g., plasma) using this compound as an internal standard.
Caption: General workflow for isoproterenol analysis using an internal standard.
Detailed Experimental Protocol
This protocol is adapted from established methods for catecholamine analysis by LC-MS/MS.[2][3]
1. Materials and Reagents
-
Isoproterenol hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of isoproterenol and this compound in methanol.
-
Working Standard Solutions: Serially dilute the isoproterenol stock solution with 50:50 methanol:water to prepare a series of calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in 50:50 methanol:water.
3. Sample Preparation (Plasma)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (100 ng/mL this compound) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
(Optional but recommended for cleaner samples) Perform Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity LC or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer with ESI source |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Collision Gas | Argon |
5. Mass Spectrometry Parameters (MRM Transitions)
The following Multiple Reaction Monitoring (MRM) transitions are hypothetical and should be optimized empirically.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Isoproterenol | 212.1 | 194.1 (loss of H₂O) | 15 |
| 137.1 (side chain cleavage) | 25 | ||
| This compound | 226.1 | 208.1 (loss of H₂O) | 15 |
| 151.1 (side chain cleavage) | 25 |
Fragmentation Pattern of this compound
The fragmentation of this compound in tandem mass spectrometry is expected to follow patterns similar to other catecholamines. The primary fragmentation pathways would involve the loss of a water molecule from the protonated molecular ion, followed by cleavage of the side chain.
Caption: Proposed fragmentation of this compound in MS/MS.
Quantitative Data Summary
The following table structure should be used to summarize quantitative data from a validation study. The values provided are for illustrative purposes only.
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Isoproterenol | 0.1 - 100 | 0.1 | 95 - 105 | < 15 |
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 0.3 | 0.29 | 96.7 | 8.5 |
| Medium | 10 | 9.8 | 98.0 | 6.2 |
| High | 80 | 81.2 | 101.5 | 4.1 |
Conclusion
This compound is a valuable tool in the mass spectrometric analysis of isoproterenol. Its primary application is as an internal standard for accurate quantification, particularly in complex biological matrices. The protocols and data presented here provide a framework for researchers and drug development professionals to develop and validate robust LC-MS/MS methods for isoproterenol and its metabolites. The provided workflows and hypothetical fragmentation patterns serve as a strong starting point for method development, which should always be followed by empirical optimization and validation according to regulatory guidelines.
References
Troubleshooting & Optimization
troubleshooting p-O-Methyl-isoproterenol experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with p-O-Methyl-isoproterenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a derivative of isoproterenol, a non-selective β-adrenergic receptor agonist.[1][2] It is characterized by the chemical name 5-(1-Hydroxy-2-(isopropylamino)ethyl)-2-methoxyphenol.[1][3] It is often used as an impurity reference standard in the manufacturing and analysis of isoproterenol.[1][4]
Q2: What are the basic chemical properties and storage recommendations for this compound?
A2: The key chemical properties are summarized in the table below. It is recommended to store this compound at 2-8°C.[3] For its parent compound, isoproterenol, long-term storage as a crystalline solid is recommended at -20°C, and aqueous solutions are not recommended to be stored for more than a day.[5]
Q3: What is the expected biological activity of this compound?
A3: As a derivative of the non-selective β-adrenergic agonist isoproterenol, this compound is expected to interact with β-adrenergic receptors.[1] However, the methylation of the catechol hydroxyl group may alter its potency and selectivity compared to isoproterenol. The parent compound, isoproterenol, activates both β1- and β2-adrenergic receptors, leading to downstream signaling cascades.[6]
Q4: Can isoproterenol be converted to this compound in an experimental setting?
A4: Yes, isoproterenol can be O-methylated by the enzyme catechol-O-methyltransferase (COMT) in tissues.[6][7] This enzymatic conversion can be a source of experimental variability, as the parent compound may be metabolized to its methylated derivative, which could have different pharmacological properties.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound. Much of the guidance is inferred from common problems encountered with its parent compound, isoproterenol, and other GPCR agonists.
Issue 1: Inconsistent or No Biological Response
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Compound Degradation | This compound, like its parent compound isoproterenol, can be susceptible to oxidation, especially at a pH above 6.[8] Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly at 2-8°C and for a limited time.[3] When preparing aqueous solutions of the parent compound isoproterenol, it is recommended not to store them for more than one day.[5] |
| Incorrect Concentration | Verify the calculations for your dilutions. Perform a concentration-response curve to ensure you are working within the active range of the compound. |
| Low Receptor Expression | Ensure the cell line or tissue model used expresses sufficient levels of β-adrenergic receptors. This can be verified by techniques such as radioligand binding assays or flow cytometry.[9][10] |
| Receptor Desensitization | Prolonged or repeated exposure to agonists can lead to receptor desensitization, where the receptor uncouples from its signaling pathway.[11] Minimize pre-incubation times with the agonist and allow for sufficient washout periods between treatments if applicable. |
| Cell Health | Poor cell viability or high passage number can lead to altered cellular responses. Ensure cells are healthy and within an appropriate passage number range. |
Issue 2: High Background Signal or Off-Target Effects
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Compound Impurities | This compound itself can be an impurity in isoproterenol preparations.[1] Ensure the purity of your compound using analytical techniques like HPLC. If synthesizing the compound, be aware of potential process-related impurities. |
| Non-specific Binding | At high concentrations, the compound may bind to other receptors or cellular components, leading to off-target effects. Use the lowest effective concentration possible based on dose-response curves. |
| Ligand-Biased Signaling | The compound may preferentially activate one signaling pathway over another.[11][12] If you are only measuring one downstream effector (e.g., cAMP), you might be missing other signaling events. Consider using multiple pathway readouts to get a complete picture of the compound's activity. |
| Endogenous Agonists | The experimental system may have endogenous catecholamines that can activate β-adrenergic receptors. Ensure that the baseline measurements are stable and consider using antagonists to block endogenous activity if necessary. |
Issue 3: Variability Between Experimental Repeats
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Agonist Stimulation Time | The time required to reach equilibrium can vary. It is important to optimize the stimulation time to ensure a full agonist-receptor equilibrium is reached.[11] |
| Variable Cell Density | Cell density can significantly impact the assay window. A high density might decrease the assay window, while a low density may not produce enough signal.[11] It is crucial to optimize and maintain consistent cell density across experiments. |
| Buffer Composition | The choice of stimulation buffer can affect cell health and compound stability, especially for longer incubation times. For stimulations longer than 2 hours, using cell culture medium is recommended.[11] The pH of the solution is a critical factor for catecholamine stability.[8] |
| Metabolism of the Compound | As mentioned, this compound can be a metabolite of isoproterenol via COMT.[6] Conversely, if you are studying this compound, consider if it can be further metabolized in your system. The presence of COMT inhibitors can also affect results.[13] |
Quantitative Data Summary
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 5-(1-Hydroxy-2-(isopropylamino)ethyl)-2-methoxyphenol | [1][3] |
| Molecular Formula | C12H19NO3 | [3] |
| Molecular Weight | 225.3 | [3] |
| CAS Number | 3413-49-8 | [3] |
| Solubility | Methanol | [3] |
| Storage Temperature | 2-8°C | [3] |
| Purity (by HPLC) | 98% (example from one supplier) | [3] |
Experimental Protocols
Protocol 1: In Vitro Cell-Based cAMP Assay
This protocol is a general guideline for measuring the effect of a β-adrenergic agonist on intracellular cyclic AMP (cAMP) levels in cultured cells.
-
Cell Culture: Plate cells expressing β-adrenergic receptors (e.g., HEK293, CHO, or H9c2 cells) in a suitable multi-well plate and grow to 80-90% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in methanol.[3] Further dilute the compound to the desired concentrations in a suitable assay buffer. For isoproterenol, it is often dissolved in DMSO or directly in aqueous buffers.[5]
-
Assay Procedure: a. Wash the cells with a serum-free medium or a suitable buffer (e.g., PBS). b. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a recommended time to prevent cAMP degradation. c. Add different concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., isoproterenol). d. Incubate for an optimized period (e.g., 15-30 minutes) at 37°C. Optimization of stimulation time is crucial.[11] e. Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Isolated Langendorff Heart Perfusion (Adapted from Isoproterenol Protocols)
This protocol is a general outline for assessing the cardiac effects of this compound on an isolated heart preparation.
-
Heart Isolation: Anesthetize the animal (e.g., rat or mouse) and rapidly excise the heart.
-
Langendorff Setup: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 at a constant temperature (37°C) and pressure.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady baseline of cardiac parameters (e.g., heart rate, left ventricular developed pressure) is achieved.
-
Compound Administration: Introduce this compound into the perfusion buffer at various concentrations. This can be done as a bolus injection or as a continuous infusion.
-
Data Acquisition: Continuously record cardiac function parameters throughout the experiment.
-
Data Analysis: Analyze the changes in cardiac parameters from baseline in response to the compound.
Visualizations
Caption: Inferred signaling pathway of this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: A typical experimental workflow for a cell-based cAMP assay.
References
- 1. This compound | 3413-49-8 [chemicea.com]
- 2. veeprho.com [veeprho.com]
- 3. allmpus.com [allmpus.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Problems in identification of the beta-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 10. Relative Quantification of Beta-Adrenergic Receptor in Peripheral Blood Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing p-O-Methyl-isoproterenol Dosage for Consistent Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of p-O-Methyl-isoproterenol. It includes frequently asked questions, troubleshooting guides, and detailed protocols to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to its parent compound, isoproterenol?
A1: this compound, or 5-(1-Hydroxy-2-(isopropylamino)ethyl)-2-methoxyphenol, is the 3-O-methylated metabolite of the potent, non-selective β-adrenergic receptor agonist, isoproterenol.[1][2][3] Isoproterenol is extensively metabolized by catechol-O-methyltransferase (COMT), leading to the formation of this compound.[4] While often considered an inactive metabolite, it is crucial for researchers to characterize its specific activity in their experimental model, as it may retain some biological function or act as a competitive antagonist. It is also used as an impurity standard in isoproterenol preparations.[3]
Q2: What is the expected mechanism of action?
A2: As a derivative of isoproterenol, this compound's activity is presumed to be mediated through β-adrenergic receptors. Isoproterenol itself is a non-selective agonist for β1 and β2 adrenergic receptors.[5][6] Activation of these G-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] This signaling cascade results in a variety of physiological responses, including increased heart rate and contractility (β1) and smooth muscle relaxation (β2).[6]
Q3: How should I prepare and store stock solutions to ensure stability?
A3: Proper preparation and storage are critical for consistent results. The stability of catecholamines can be affected by pH, light, and temperature. Based on data for the parent compound, isoproterenol, the following recommendations are provided.
-
Solvents : this compound is soluble in methanol.[1] For biological experiments, isoproterenol is often dissolved in organic solvents like DMSO or in aqueous buffers like PBS (pH 7.2).[8] When using an organic solvent, ensure the final concentration in your assay is minimal to avoid solvent-induced physiological effects.[8]
-
Storage : Store the solid compound at 2-8°C.[1] For isoproterenol, aqueous solutions are not recommended for storage longer than one day.[8] However, studies have shown that isoproterenol solutions can be stable for longer periods under specific conditions. For example, a 0.2 mg/mL solution in glass vials or polypropylene syringes was stable for 9 days at 5°C.[9] Catecholamine degradation increases significantly at a pH above 6.[9]
Q4: Why am I observing a diminishing response to the compound with repeated administration?
A4: This phenomenon is likely tachyphylaxis or desensitization, a common characteristic of β-adrenergic receptor agonists.[10][11] Tachyphylaxis is a rapid decrease in drug response after initial or repeated administration.[10][12] It occurs because chronic stimulation of β-adrenergic receptors can lead to:
-
Receptor Phosphorylation : G protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, leading to β-arrestin binding.
-
Receptor Internalization : β-arrestin binding promotes the internalization of receptors from the cell surface, reducing the number available for activation.[13]
-
Down-regulation : Prolonged exposure can lead to a decrease in the total number of receptors.[13][14]
To mitigate tachyphylaxis, consider increasing the interval between doses, using the lowest effective concentration, and designing experiments to be as short as feasible.
Q5: What are the key factors to consider when establishing an optimal dose?
A5: Optimizing dosage requires a systematic approach. Key factors include:
-
Experimental System : Doses will vary significantly between in vitro cell cultures and in vivo animal models.
-
Animal Model : The species, strain, age, and sex of the animal can all influence the effective dose.
-
Route of Administration : The bioavailability and pharmacokinetics differ greatly between intravenous, subcutaneous, intraperitoneal, and oral administration.[15][16]
-
Desired Effect : The dose required to elicit a specific biological response (e.g., cardiac hypertrophy vs. bronchodilation) will differ.
-
Dose-Response Curve : Always perform a dose-response study to determine the EC50 (half-maximal effective concentration) in your specific model. This is the most critical step for ensuring you are working within a sensitive and reproducible part of the dose range.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or No Response | 1. Compound Degradation: Improper storage, high pH of solution (>6), or exposure to light.[9] 2. Incorrect Dosage: The dose may be too low (sub-threshold) or too high (in the toxic range). 3. Cell Line/Animal Model Insensitivity: The target cells or tissues may not express sufficient levels of β-adrenergic receptors. | 1. Prepare fresh solutions for each experiment. Verify the pH of your buffer. Store stock solutions protected from light at the recommended temperature.[1][17] 2. Perform a full dose-response curve to identify the optimal concentration range. 3. Confirm receptor expression via qPCR, Western blot, or radioligand binding assays. |
| Rapid Decrease in Response (Tachyphylaxis) | 1. Receptor Desensitization: Continuous or repeated exposure to the agonist is causing receptor internalization and uncoupling.[10][13] 2. Depletion of Substrates: The cellular machinery required for the response may be depleted. | 1. Redesign the protocol to include "washout" periods. Reduce the duration of exposure. Use the lowest effective concentration possible. 2. Ensure adequate time between stimulations for cellular recovery. |
| High Variability Between Experiments | 1. Inconsistent Solution Preparation: Minor errors in weighing or dilution can lead to significant changes in final concentration. 2. Variable Experimental Conditions: Fluctuations in temperature, incubation times, or cell passage number. 3. Biological Variation: Natural differences between animals or cell culture batches. | 1. Prepare a large batch of a high-concentration stock solution and freeze aliquots (if stability is confirmed). Use calibrated pipettes and balances. 2. Standardize all experimental parameters and document them meticulously. Use cells within a consistent passage number range. 3. Increase the sample size (n) for each group. Randomize animals to treatment groups. |
Data & Protocols
Compound Properties & Storage
The following tables summarize key data for this compound and stability data derived from its parent compound, isoproterenol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 5-(1-Hydroxy-2-(isopropylamino)ethyl)-2-methoxyphenol | [1][3] |
| Molecular Formula | C12H19NO3 | [1] |
| Molecular Weight | 225.3 g/mol | [1] |
| CAS Number | 3413-49-8 | [1] |
| Solubility | Methanol |[1] |
Table 2: Recommended Storage and Stability (based on Isoproterenol data)
| Format | Solvent/Vehicle | Storage Temperature | Duration | Reference |
|---|---|---|---|---|
| Solid Compound | N/A | 2-8°C | As per manufacturer | [1] |
| Aqueous Solution | PBS (pH < 6.0) | 4°C | < 24 hours | [8][9] |
| Syringe/Vial | 0.9% NaCl | 5°C | Up to 9 days | [9] |
| PVC Bag (light protected) | 0.9% NaCl | 3-5°C or 23-25°C | Up to 90 days |[17] |
Table 3: Example In Vivo Dosages of Isoproterenol for Model Development Note: These are starting points for protocol development and must be optimized for this compound.
| Animal Model | Application | Dosage | Administration | Reference |
|---|---|---|---|---|
| Rodents | Cardiac Fibrosis | 5–10 mg/kg/day for 7-14 days | Subcutaneous | [15] |
| Mice (C57BL/6) | Chronic Heart Failure | 100 mg/kg for 7 days | Subcutaneous | [18] |
| Rats | Blood Pressure Decrease | 0.33 mg/kg | In vivo |[8] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Calculate Required Mass : Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization :
-
For Organic Stock : Aseptically dissolve the compound in a minimal amount of sterile DMSO to create a high-concentration stock (e.g., 10-100 mM). Vortex briefly until fully dissolved.
-
For Aqueous Stock : Aseptically dissolve the compound directly in a sterile aqueous buffer with a pH below 6.0 (e.g., PBS adjusted with HCl). Note that aqueous solubility may be lower than in organic solvents.[8][9]
-
-
Aliquoting and Storage :
-
Dispense the stock solution into single-use, light-protecting aliquots.
-
Store at -20°C or -80°C. Stability under these conditions should be validated. For daily use, fresh solutions are recommended.[8]
-
-
Working Solution Preparation : Before each experiment, thaw a stock aliquot and dilute it to the final working concentration in the appropriate pre-warmed culture medium or buffer. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).
Protocol 2: In Vitro Dose-Response Assay for EC50 Determination
-
Cell Seeding : Plate cells (e.g., HEK293 expressing β2-AR) in a 96-well plate at a density that will result in a 70-90% confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Compound Preparation : Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation). A typical range would span from 1 pM to 100 µM.
-
Stimulation : Remove the culture medium from the cells and wash once with pre-warmed assay buffer. Add the diluted compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection : Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based assays).
-
Data Analysis : Plot the cAMP concentration against the log of the agonist concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.
Visualizations
Caption: β-Adrenergic receptor signaling pathway.
Caption: Experimental workflow for EC50 determination.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. allmpus.com [allmpus.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. This compound | 3413-49-8 [chemicea.com]
- 4. Isoprenaline - Wikipedia [en.wikipedia.org]
- 5. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. trc-p.nl [trc-p.nl]
- 11. Desensitisation and tachyphylaxis | Pharmacology Education Project [pharmacologyeducation.org]
- 12. Tachyphylaxis to inhaled isoproterenol and the effect of methylprednisolone in dogs [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In vivo cardiovascular responses to isoproterenol, dopamine and tyramine after prolonged infusion of isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
common issues with p-O-Methyl-isoproterenol stability in solution
Welcome to the technical support center for p-O-Methyl-isoproterenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common issues related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure relate to its stability?
A1: this compound is a catecholamine derivative and a metabolite of the non-selective β-adrenergic agonist isoproterenol. Its chemical name is 5-(1-Hydroxy-2-(isopropylamino)ethyl)-2-methoxyphenol. The key structural difference from isoproterenol is the methylation of one of the hydroxyl groups on the catechol ring. This modification significantly impacts its stability, primarily by reducing its susceptibility to oxidation, a common degradation pathway for catecholamines.
Q2: What are the primary factors that affect the stability of this compound in solution?
A2: The stability of this compound in solution is influenced by several factors, including:
-
pH: Like other catecholamines, it is more stable in acidic conditions. Alkaline pH promotes oxidation of the catechol ring.
-
Temperature: Higher temperatures accelerate the rate of degradation.
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Light: Exposure to light, particularly UV light, can induce photo-oxidation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
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Solvent: The choice of solvent can impact stability. While soluble in methanol, aqueous solutions require careful consideration of pH and the use of antioxidants.
Q3: How does the stability of this compound compare to isoproterenol?
A3: O-methylated catecholamines, such as the metabolites of epinephrine and norepinephrine (metanephrine and normetanephrine), are generally more stable in solution than their unmethylated parent compounds. This increased stability is attributed to the protection of one of the hydroxyl groups on the catechol ring from oxidation. Therefore, it is expected that this compound is more resistant to degradation, particularly oxidative degradation, compared to isoproterenol.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To ensure the stability of this compound solutions, the following storage conditions are recommended:
-
pH: Solutions should be prepared in an acidic buffer (pH 3-5).
-
Temperature: Store solutions at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures for long-term storage.
-
Light Protection: Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For maximum stability, particularly for long-term storage of stock solutions, purging the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen is advisable.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in an In Vitro Experiment
Symptoms:
-
Loss of biological activity of the compound over the course of the experiment.
-
Discoloration (e.g., pinkish or brownish tint) of the solution.
-
Inconsistent or unexpected experimental results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High pH of the culture medium or buffer | The physiological pH of most cell culture media (around 7.4) can promote the degradation of catecholamines. Solution: Prepare a concentrated stock solution of this compound in a slightly acidic, aqueous buffer or an organic solvent like DMSO. Dilute the stock solution into the experimental medium immediately before use. Minimize the time the compound is in the high pH medium. |
| Exposure to light | Standard laboratory lighting can be sufficient to induce photodegradation over several hours. Solution: Conduct experiments under subdued light conditions. Use amber-colored microplates or cover standard plates with an opaque lid or aluminum foil. |
| Elevated temperature | Incubator temperatures (e.g., 37°C) will accelerate degradation compared to room temperature or refrigerated storage. Solution: While the experimental temperature is often fixed, minimize the time the compound is exposed to this temperature. Prepare fresh dilutions for each experiment. |
| Presence of oxidizing agents | Some media components or experimental additives may have oxidative properties. Solution: If possible, identify and remove any potential oxidizing agents. Consider the addition of an antioxidant, such as ascorbic acid or sodium metabisulfite, to the experimental medium, but first verify its compatibility with your experimental system. |
Issue 2: Inconsistent Quantification of this compound in Analytical Assays
Symptoms:
-
Poor reproducibility of peak areas in HPLC or LC-MS analysis.
-
Appearance of unexpected peaks in the chromatogram.
-
Gradual decrease in the concentration of the analyte in prepared standards.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation in the autosampler | Depending on the autosampler temperature and run time, significant degradation can occur in the vial before injection. Solution: Use a cooled autosampler (set to 4-10°C). Prepare fresh sample dilutions and standards just before placing them in the autosampler. |
| Unsuitable mobile phase pH | A neutral or basic mobile phase can cause on-column degradation. Solution: Use an acidic mobile phase, for example, by adding 0.1% formic acid or acetic acid. This will ensure the analyte is in a stable, protonated state. |
| Contamination of the analytical system | Residues in the HPLC/LC-MS system can catalyze degradation. Solution: Thoroughly flush the system with an appropriate cleaning solution before analysis. |
| Improper storage of stock and working solutions | As with experimental solutions, improper storage of analytical standards will lead to degradation. Solution: Store stock solutions in an acidic solvent at -20°C or below, protected from light. Prepare working standards fresh daily from the stock solution. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a 60°C oven for 24 hours. Dissolve in methanol for analysis.
-
Photolytic Degradation: Expose a solution of this compound (in a quartz cuvette or a clear glass vial) to direct sunlight or a photostability chamber for 24 hours.
3. Analysis:
-
Analyze the stressed samples, along with a non-stressed control, using a suitable analytical method such as HPLC with UV detection or LC-MS.
-
The method should be capable of separating the parent compound from any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution may be necessary to separate all degradation products. A typical starting point could be a gradient of:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., around 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: A troubleshooting workflow for addressing the degradation of this compound in solution.
Caption: The canonical beta-adrenergic signaling pathway initiated by an agonist like this compound.
Technical Support Center: Synthesis of p-O-Methyl-isoproterenol
Welcome to the technical support center for the synthesis of p-O-Methyl-isoproterenol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis important?
A1: this compound, chemically known as 5-(1-Hydroxy-2-(isopropylamino)ethyl)-2-methoxyphenol (CAS No: 3413-49-8), is a key metabolite and impurity of the drug isoproterenol. Its synthesis is important for pharmacological studies, as a reference standard in analytical method development, and for quality control in the manufacturing of isoproterenol-related drug products.
Q2: What is the primary challenge in the synthesis of this compound?
A2: The main challenge is achieving regioselectivity during the O-methylation of the catechol group in isoproterenol. Isoproterenol has two hydroxyl groups on the catechol ring (at the 3 and 4 positions). The goal is to selectively methylate the hydroxyl group at the 4-position (para) to form this compound, while minimizing the formation of the meta-isomer (m-O-Methyl-isoproterenol) and the di-methylated product.
Q3: What are the common methylating agents used for this synthesis?
A3: Common methylating agents for the O-methylation of catechols include dimethyl sulfate (DMS) and dimethyl carbonate (DMC). DMC is often considered a greener alternative to the more toxic DMS. The choice of methylating agent can significantly impact the reaction's selectivity and yield.
Q4: How can I improve the regioselectivity of the methylation reaction?
A4: Improving regioselectivity often involves the use of protecting groups. By selectively protecting the more reactive hydroxyl group (typically the meta-position under certain conditions) or the secondary amine, you can direct the methylation to the desired para-position. Another approach is to use specific catalysts and reaction conditions that favor para-methylation.
Q5: How can I separate the desired this compound from its regioisomer?
A5: Separation of regioisomers can be challenging due to their similar physical properties. Column chromatography is the most common method. The choice of stationary phase (e.g., silica gel) and a carefully optimized mobile phase are critical for achieving good separation. High-performance liquid chromatography (HPLC) can also be used for both analytical and preparative separations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient methylating agent. - Degradation of starting material or product. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature. For methylation with DMS, reactions are often run at or below room temperature. - Consider using a more reactive methylating agent or adding a catalyst. - Ensure an inert atmosphere (e.g., nitrogen or argon) if your starting material or product is sensitive to oxidation. |
| Formation of a mixture of regioisomers (p- and m-isomers) | - Non-selective methylation conditions. - Steric and electronic effects on the catechol ring are not sufficiently differentiated under the reaction conditions. | - Employ a protecting group strategy: Selectively protect the meta-hydroxyl group before methylation. This will require additional synthesis steps for protection and deprotection. - Optimize reaction conditions: Vary the solvent, base, and temperature. For example, using a bulkier base might favor methylation at the less sterically hindered para-position. |
| Formation of di-methylated byproduct | - Excess methylating agent. - Prolonged reaction time. | - Use a stoichiometric amount of the methylating agent (or a slight excess, e.g., 1.1 equivalents). - Carefully monitor the reaction and stop it once the desired mono-methylated product is maximized. |
| Difficulty in purifying the final product | - Co-elution of regioisomers during column chromatography. - Presence of unreacted starting material or byproducts with similar polarity. | - Optimize chromatography: Experiment with different solvent systems for your column. A gradient elution might be necessary. Consider using a different stationary phase if silica gel is not effective. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. - Preparative HPLC: For high-purity requirements, preparative HPLC is a powerful, albeit more expensive, option. |
| N-methylation of the secondary amine | - The secondary amine is also a nucleophile and can react with the methylating agent. | - Protect the amine: Use a suitable protecting group for the secondary amine (e.g., Boc or Cbz) before the O-methylation step. The protecting group can be removed in a subsequent step. |
Experimental Protocols
While a specific, publicly available, detailed protocol for the direct synthesis of this compound is not readily found in the searched literature, a general approach can be outlined based on the principles of catechol methylation.
General Protocol for O-Methylation of a Catechol (to be adapted for Isoproterenol)
1. Protection of the Amine and one Hydroxyl group (if necessary for selectivity):
-
This is a critical step to ensure regioselectivity. The choice of protecting groups will depend on their stability to the methylation conditions and the ease of removal. For instance, a silyl protecting group could be used for the hydroxyl group, and a Boc group for the amine.
2. Methylation Reaction:
-
Reagents:
-
Protected Isoproterenol
-
Methylating Agent (e.g., Dimethyl Sulfate or Dimethyl Carbonate)
-
Base (e.g., Potassium Carbonate, Sodium Hydride)
-
Anhydrous Solvent (e.g., Acetone, DMF, THF)
-
-
Procedure:
-
Dissolve the protected isoproterenol in the anhydrous solvent under an inert atmosphere.
-
Add the base and stir the suspension.
-
Cool the reaction mixture in an ice bath.
-
Add the methylating agent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Quench the reaction carefully (e.g., with water or a saturated ammonium chloride solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
3. Deprotection:
-
Remove the protecting groups using appropriate conditions that will not affect the newly formed methyl ether.
4. Purification:
-
Purify the crude product using column chromatography on silica gel, followed by recrystallization or preparative HPLC if necessary to isolate the pure this compound.
Visualizations
To aid in understanding the synthetic strategy, the following diagrams illustrate the key concepts.
Caption: General workflow for the synthesis of this compound.
Caption: A logical flow for troubleshooting common synthesis issues.
Technical Support Center: Overcoming Solubility Challenges with p-O-Methyl-isoproterenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-O-Methyl-isoproterenol. The information herein is designed to address common challenges related to the compound's poor solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relationship to isoproterenol?
This compound, with the chemical name 5-(1-Hydroxy-2-(isopropylamino)ethyl)-2-methoxyphenol, is a derivative of isoproterenol.[1] It is often available as an impurity standard for isoproterenol.[2] Isoproterenol is a well-characterized non-selective β-adrenergic receptor agonist used in both research and clinical settings.[3][4][5] While this compound is structurally similar, its specific biological activity and potency as a β-adrenergic agonist are not as extensively documented in publicly available literature.
Q2: I am having trouble dissolving this compound. What solvents are recommended?
Direct, quantitative solubility data for this compound in common laboratory solvents is limited. One supplier notes its solubility in methanol (MEOH).[1]
For the parent compound, isoproterenol hydrochloride, extensive solubility data exists and can be used as a starting point for troubleshooting. It is generally soluble in water, DMSO, and to a lesser extent, ethanol. The table below summarizes the solubility of isoproterenol hydrochloride, which may provide guidance for this compound.
Q3: How does pH affect the stability of catecholamine solutions like isoproterenol and potentially this compound?
Solutions of catecholamines, including isoproterenol, are susceptible to degradation, particularly at higher pH levels. Isoproterenol hydrochloride solutions have been shown to be stable for extended periods at a pH between 3.7 and 5.7.[6] However, degradation increases significantly at a pH above 6.[6] Aqueous solutions of isoproterenol can also turn brownish-pink upon prolonged exposure to air due to oxidation.[7]
Troubleshooting Guide: Poor Solubility of this compound
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Problem: this compound is not dissolving in my desired solvent.
Experimental Workflow for Solubility Testing:
Caption: A step-by-step workflow for troubleshooting the dissolution of this compound.
Detailed Steps:
-
Start with an Organic Solvent: Based on available information, begin by attempting to dissolve this compound in methanol.[1] Dimethyl sulfoxide (DMSO) is another common solvent for similar compounds and is a good alternative.[8][9][10]
-
Gentle Heating: If the compound does not readily dissolve at room temperature, gentle warming in a water bath (e.g., up to 37°C) may aid dissolution.
-
Sonication: Sonication can also be an effective method to break up particulates and enhance solubility.
-
pH Adjustment: For aqueous solutions, the stability of the parent compound, isoproterenol, is greater in acidic conditions.[6] If you are preparing an aqueous solution and observe precipitation, consider lowering the pH.
-
Prepare a Concentrated Stock Solution: A common practice for poorly soluble compounds is to first prepare a high-concentration stock solution in an organic solvent like DMSO. This stock can then be serially diluted into your aqueous experimental buffer or cell culture medium. Ensure the final concentration of the organic solvent in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution.
-
Dilution: Serially dilute the stock solution in your cell culture medium or experimental buffer to the final desired concentration. It is crucial to add the stock solution to the aqueous medium while vortexing to prevent precipitation.
-
Final Solvent Concentration: Calculate the final percentage of DMSO in your working solution and ensure it is below the tolerance level for your specific cell type. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
Quantitative Data Summary
The following table summarizes the solubility of the parent compound, isoproterenol hydrochloride. This data is provided as a reference to guide solvent selection for this compound.
| Solvent | Solubility of Isoproterenol Hydrochloride |
| Water | ≥ 50 mg/mL[11] |
| DMSO | ~10 mg/mL[8], 50 mg/mL[10], 80 mg/mL (with sonication)[11] |
| PBS (pH 7.2) | ~5 mg/mL[8] |
| Ethanol | Sparingly soluble[10] |
Signaling Pathway
This compound is expected to act as a β-adrenergic agonist, similar to its parent compound, isoproterenol. The canonical β-adrenergic signaling pathway is initiated by the binding of an agonist to the β-adrenergic receptor, a G-protein coupled receptor (GPCR). This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a cellular response.
Canonical Beta-Adrenergic Signaling Pathway:
Caption: Simplified diagram of the canonical β-adrenergic signaling pathway.
Disclaimer: The information provided is based on available data for the parent compound, isoproterenol, and general principles of pharmacology. It is essential to perform small-scale solubility and stability tests with this compound under your specific experimental conditions.
References
- 1. allmpus.com [allmpus.com]
- 2. This compound | 3413-49-8 [chemicea.com]
- 3. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. (+-)-Isoproterenol hydrochloride | C11H18ClNO3 | CID 5807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refining Analytical Methods for p-O-Methyl-isoproterenol Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of p-O-Methyl-isoproterenol, a key metabolite of the synthetic catecholamine isoproterenol.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Analysis Troubleshooting
Question: I am observing significant peak tailing for my this compound peak in my reverse-phase HPLC analysis. What are the potential causes and solutions?
Answer: Peak tailing is a common issue in the HPLC analysis of catecholamines and their metabolites. The primary causes and their respective solutions are outlined below:
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Secondary Interactions with Residual Silanols: The stationary phase in C18 columns can have residual silanol groups that interact with the basic amine function of this compound, causing peak tailing.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) will protonate the silanol groups, reducing these secondary interactions.
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Solution 2: Use of an Ion-Pairing Agent: Adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can mask the silanol groups and improve peak shape.
-
Solution 3: Employ a Base-Deactivated Column: Using a column specifically designed for the analysis of basic compounds, which has minimal residual silanol activity, is highly recommended.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Implement a robust sample preparation method to remove interferences. Regularly flush the column with a strong solvent, and if the problem persists, replace the column.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
A decision tree for troubleshooting peak tailing is provided below:
Technical Support Center: Addressing Unexpected Side Effects of p-O-Methyl-isoproterenol and its Parent Compound, Isoproterenol, in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected side effects encountered during animal studies with p-O-Methyl-isoproterenol and the widely used parent compound, isoproterenol. Given the limited specific data on this compound, this guide focuses on the well-documented effects of isoproterenol, a non-selective β-adrenergic receptor agonist. The information provided for isoproterenol can serve as a primary reference point for anticipating and mitigating potential side effects of its methylated metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to isoproterenol?
A1: this compound is a metabolite of isoproterenol, formed through the action of the enzyme Catechol-O-methyltransferase (COMT).[1] Isoproterenol is a synthetic sympathomimetic amine that functions as a non-selective β-adrenergic receptor agonist.[2][3] This means it stimulates both β1 and β2 adrenergic receptors.[4] Due to this relationship, the physiological and potential side effects of this compound are likely related to those of its parent compound, although potentially with different potency and duration of action.
Q2: What are the primary expected effects of isoproterenol in animal studies?
A2: Isoproterenol's primary effects are cardiovascular. As a β1 and β2 adrenergic agonist, it leads to increased heart rate (positive chronotropy), increased force of cardiac contraction (positive inotropy), and relaxation of smooth muscle in the bronchi, gastrointestinal tract, and uterus.[4] Stimulation of β2 receptors also causes peripheral vasodilation, which can lead to a decrease in mean arterial pressure.[1]
Q3: What are the most common unexpected side effects observed with isoproterenol administration?
A3: Common adverse effects are extensions of its pharmacological action and can include significant tachycardia (elevated heart rate), which may lead to cardiac arrhythmias.[1][5] Other cardiovascular side effects include palpitations, and fluctuations in blood pressure (both hypotension and hypertension).[4] At higher doses or with prolonged administration, isoproterenol is known to induce myocardial injury, fibrosis, and hypertrophy, serving as a model for these conditions.[6][7] Central nervous system effects such as nervousness, restlessness, and tremor can also occur.[5]
Q4: Can isoproterenol administration affect metabolic parameters?
A4: Yes, isoproterenol can influence metabolism. Its action on β-adrenergic receptors can lead to increased blood glucose levels (hyperglycemia).[5] Caution is advised when using this compound in diabetic animal models.[4]
Troubleshooting Guide for Unexpected Side Effects
This guide provides a structured approach to troubleshoot common issues encountered during in vivo studies with isoproterenol.
Issue 1: Excessive Tachycardia and Arrhythmias
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Possible Cause: The dose of isoproterenol is too high, or the animal model is particularly sensitive to β-adrenergic stimulation.
-
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to lower the administered dose. A dose-response study is recommended to determine the optimal dose that achieves the desired effect with minimal cardiovascular strain.
-
Route of Administration: Consider the route of administration. Intravenous (IV) administration leads to a rapid onset and higher peak concentration compared to subcutaneous (s.c.) or intraperitoneal (i.p.) routes.[4][7] Switching to a less direct route may provide a more sustained and less intense effect.
-
Infusion vs. Bolus: For IV administration, a continuous infusion is preferable to a bolus injection to maintain steady-state concentrations and avoid sharp peaks that can trigger arrhythmias.
-
Species and Strain Differences: Be aware of the species and strain of the animal model, as there can be significant differences in sensitivity to catecholamines.
-
Issue 2: Unexplained Mortality in Study Animals
-
Possible Cause: Mortality can result from severe cardiac events such as ventricular arrhythmias or acute heart failure, especially with high doses of isoproterenol.
-
Troubleshooting Steps:
-
Cardiovascular Monitoring: Implement continuous or frequent monitoring of electrocardiogram (ECG) and blood pressure during and after drug administration to detect adverse cardiovascular events.
-
Necropsy and Histopathology: Perform a thorough necropsy and histopathological examination of major organs, particularly the heart, to identify the cause of death. Look for signs of myocardial necrosis, fibrosis, or inflammatory cell infiltration.[6]
-
Hydration and Supportive Care: Ensure animals are adequately hydrated and receive appropriate supportive care, as significant physiological stress can exacerbate the cardiotoxic effects.
-
Issue 3: High Variability in Experimental Data
-
Possible Cause: Variability can stem from inconsistencies in drug preparation, administration technique, or the physiological state of the animals.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure strict adherence to standardized protocols for drug formulation, dosage calculation, and administration technique.
-
Acclimatization: Allow for an adequate acclimatization period for the animals to their housing and experimental conditions to minimize stress-induced physiological variations.
-
Control for Circadian Rhythms: Be mindful of the animals' circadian rhythms, as sensitivity to adrenergic stimulation can vary throughout the day. Conduct experiments at the same time each day.
-
Quantitative Data Summary
The following tables summarize typical dosage regimens for isoproterenol-induced cardiac injury models and reported adverse effects.
Table 1: Isoproterenol Dosing Regimens for Inducing Cardiac Fibrosis in Rodents [7]
| Animal Model | Dosing Regimen | Route of Administration | Duration |
| Mice | 300 mg/kg (acute) | Subcutaneous (s.c.) | Twice for two consecutive days |
| Rats | 5-10 mg/kg (chronic) | Subcutaneous (s.c.) | 7-14 days |
| Rats | Doses similar to s.c. | Intraperitoneal (i.p.) | 7-14 days |
Table 2: Common Adverse Effects of Isoproterenol [4][5]
| System | Adverse Effect |
| Cardiovascular | Tachycardia, Arrhythmias, Angina, Hypertension, Hypotension, Palpitations |
| Central Nervous System | Nervousness, Restlessness, Tremor, Headache, Insomnia |
| Gastrointestinal | Nausea, Vomiting |
| Endocrine | Hyperglycemia |
Experimental Protocols
Protocol 1: Induction of Myocardial Injury in Rats using Isoproterenol
This protocol is a general guideline and should be adapted based on specific research goals and institutional animal care and use committee (IACUC) guidelines.
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Drug Preparation: Prepare a fresh solution of isoproterenol hydrochloride in sterile saline (0.9% NaCl).
-
Dosing and Administration:
-
For acute injury: Administer isoproterenol at a dose of 85 mg/kg via subcutaneous injection once daily for two consecutive days.
-
For chronic remodeling: Administer isoproterenol at a dose of 5 mg/kg via subcutaneous injection once daily for 14 days.
-
-
Monitoring:
-
Monitor heart rate and ECG before, during, and after administration.
-
Record body weight daily.
-
Observe animals for signs of distress, including lethargy, labored breathing, or changes in grooming behavior.
-
-
Endpoint Analysis:
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At the end of the study period, euthanize animals according to approved IACUC protocols.
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Collect heart tissue for histological analysis (e.g., H&E staining for necrosis, Masson's trichrome for fibrosis) and molecular analysis (e.g., gene expression of hypertrophic and fibrotic markers).
-
Signaling Pathways and Experimental Workflows
Isoproterenol Signaling Pathway
Isoproterenol primarily acts through β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical pathway involves the activation of a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[3][4] PKA then phosphorylates various downstream targets, leading to the physiological effects of isoproterenol. Other signaling pathways, such as β-arrestin-mediated signaling and Gs/Gi switching, can also be activated.[8]
References
- 1. Isoprenaline - Wikipedia [en.wikipedia.org]
- 2. (+-)-Isoproterenol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 6. Mst1/Hippo signaling pathway drives isoproterenol-induced inflammatory heart remodeling [medsci.org]
- 7. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways of isoproterenol-induced ERK1/2 phosphorylation in primary cultures of astrocytes are concentration-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
p-O-Methyl-isoproterenol protocol modifications for different cell lines
Welcome to the technical support center for p-O-Methyl-isoproterenol. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound.
| Question | Answer |
| 1. Why am I not observing a cellular response after treatment with this compound? | Several factors could contribute to a lack of response. Cell line sensitivity: Different cell lines express varying levels of adrenergic receptors. Confirm that your cell line expresses the target beta-adrenergic receptors. Compound integrity: Ensure the this compound is not degraded. Prepare fresh solutions and store them properly. Dosage: The concentration of the compound may be too low. Perform a dose-response curve to determine the optimal concentration for your specific cell line. Receptor desensitization: Prolonged exposure to agonists can lead to receptor downregulation. Consider shorter incubation times or using intermittent stimulation protocols. |
| 2. I am observing high background noise in my signaling assay. How can I reduce it? | High background can be due to several factors. Cell density: Optimize cell seeding density to avoid overgrowth, which can lead to non-specific signaling. Serum starvation: Ensure cells are properly serum-starved before stimulation to reduce basal signaling pathway activation. Wash steps: Include thorough but gentle wash steps after cell treatment to remove any residual compound that could contribute to background signal. Reagent quality: Use high-quality reagents and ensure they are not contaminated. |
| 3. My results are not reproducible between experiments. What are the likely causes? | Lack of reproducibility can stem from minor variations in the experimental protocol. Cell passage number: Use cells within a consistent and low passage number range, as receptor expression and signaling can change with excessive passaging. Reagent preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Incubation times: Ensure precise and consistent incubation times for all treatment and assay steps. Instrumentation: Calibrate and maintain all laboratory equipment, such as pipettes and plate readers, to ensure accuracy. |
| 4. Is this compound toxic to my cells? | Like its parent compound isoproterenol, high concentrations or prolonged exposure to this compound can induce cytotoxicity in some cell types, particularly cardiomyocytes.[1] It is recommended to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range for your specific cell line and experimental duration. |
| 5. How should I prepare and store this compound? | This compound should be dissolved in a suitable solvent, such as sterile water or DMSO, to prepare a concentrated stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light. For experiments, dilute the stock solution to the final working concentration in your cell culture medium. |
Experimental Protocols
General Protocol for Cell Stimulation and Downstream Analysis
This protocol provides a general workflow for treating cultured cells with this compound and preparing them for downstream analysis of signaling pathway activation.
Materials:
-
This compound
-
Appropriate cell line (e.g., H9c2, HEK293)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum Starvation: The day before the experiment, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to reduce basal signaling activity.
-
Preparation of this compound: Prepare fresh dilutions of this compound in serum-free medium from a frozen stock.
-
Cell Treatment: Remove the serum-free medium and add the this compound-containing medium to the cells. Incubate for the desired time period (e.g., 15 minutes for short-term signaling, 24-48 hours for gene expression studies). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Cell Lysis: After incubation, place the plate on ice. Aspirate the medium and wash the cells once with ice-cold PBS.
-
Protein Extraction: Add an appropriate volume of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Sample Collection: Collect the supernatant containing the protein and store it at -80°C for downstream analysis (e.g., Western blotting, ELISA).
Experimental Workflow Diagram
Caption: Experimental workflow for cell treatment and analysis.
Signaling Pathway
This compound is an analog of isoproterenol, a non-selective β-adrenergic receptor agonist.[2] Isoproterenol is known to activate β1 and β2 adrenergic receptors, leading to the activation of downstream signaling cascades.[2] The primary pathway involves the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to cellular responses. Other pathways, such as the PI3K/Akt and MAPK/ERK pathways, have also been shown to be modulated by β-adrenergic receptor stimulation.[3]
References
- 1. Isoproterenol cytotoxicity is dependent on the differentiation state of the cardiomyoblast H9c2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 3413-49-8 [chemicea.com]
- 3. Frontiers | Wogonin Attenuates Isoprenaline-Induced Myocardial Hypertrophy in Mice by Suppressing the PI3K/Akt Pathway [frontiersin.org]
Validation & Comparative
Validating the Biological Activity of Synthetic p-O-Methyl-isoproterenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic p-O-Methyl-isoproterenol and its parent compound, isoproterenol. Due to the limited publicly available data on the specific biological activity of this compound, this document outlines the expected activity based on established principles of catecholamine metabolism and provides detailed experimental protocols for its validation.
Introduction to Isoproterenol and its O-Methylated Metabolite
Isoproterenol is a potent, non-selective β-adrenergic receptor agonist with well-characterized effects on the cardiovascular and respiratory systems.[1][2][3] Its therapeutic actions are mediated through the activation of β1 and β2 adrenergic receptors, leading to downstream signaling cascades. One of the primary metabolic pathways for isoproterenol involves O-methylation by the enzyme catechol-O-methyltransferase (COMT), resulting in the formation of this compound.[1][4] Understanding the biological activity of this synthetic metabolite is crucial for a comprehensive pharmacological profile. While isoproterenol is a strong agonist, its O-methylated metabolite, 3-O-methylisoprenaline, is reported to be a weak β-adrenergic receptor antagonist.[5]
Comparative Biological Activity: A Data-Driven Overview
To definitively characterize the biological activity of synthetic this compound, a series of in vitro assays are required. The following table summarizes the expected outcomes of these assays, comparing the synthetic compound to the known activity of isoproterenol.
| Parameter | Isoproterenol (Reference) | Synthetic this compound (Expected) |
| Receptor Binding Affinity (Ki) | ||
| β1-Adrenergic Receptor | High Affinity (nM range) | Lower Affinity (µM range) |
| β2-Adrenergic Receptor | High Affinity (nM range) | Lower Affinity (µM range) |
| Functional Activity (cAMP Assay) | ||
| Potency (EC50) | Potent Agonist (nM range) | No Agonist Activity Expected |
| Efficacy (% of max response) | High Efficacy (100%) | No Agonist Efficacy (0%) |
| Antagonist Activity (IC50) | Not Applicable | Weak Antagonist (µM range) |
Experimental Protocols for Validation
To empirically determine the biological activity of synthetic this compound, the following key experiments should be performed.
β-Adrenergic Receptor Binding Assay
This assay determines the affinity of the synthetic compound for β1 and β2 adrenergic receptors.
Principle: A radioligand binding assay is used to measure the displacement of a known high-affinity radiolabeled antagonist (e.g., [¹²⁵I]-Iodocyanopindolol) from the receptors by the test compound.
Detailed Protocol:
-
Cell Culture: Utilize a cell line stably expressing a high density of human β1 or β2 adrenergic receptors (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Homogenize the cells in a lysis buffer and isolate the cell membrane fraction through centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (synthetic this compound) or the reference compound (isoproterenol).
-
Incubation: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature).
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of the synthetic compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in β-adrenergic signaling.
Principle: The assay quantifies the intracellular cAMP levels in response to stimulation with the test compound. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Detailed Protocol:
-
Cell Culture and Seeding: Culture cells expressing the target β-adrenergic receptor subtype in a 96-well plate.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with increasing concentrations of the synthetic compound or isoproterenol in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of the synthetic compound before stimulating with a fixed concentration of isoproterenol (at its EC80).
-
-
Incubation: Incubate the cells for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Signal Measurement: After incubation, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the inhibition of the isoproterenol-induced cAMP response against the logarithm of the antagonist concentration to determine the IC50.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical β-adrenergic signaling pathway and the experimental workflow for validating the biological activity of synthetic this compound.
Caption: Canonical β-Adrenergic Signaling Pathway.
Caption: Experimental Workflow for Validation.
Caption: Comparative Signaling Outcomes.
Conclusion
While direct experimental data for the biological activity of synthetic this compound is scarce, based on its structure as an O-methylated catecholamine, it is expected to act as a weak antagonist at β-adrenergic receptors, in stark contrast to the potent agonist activity of its parent compound, isoproterenol. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of its binding affinity and functional activity. Such studies are essential for a complete understanding of the pharmacological profile of isoproterenol and its metabolites.
References
Navigating Immunoassay Specificity: A Comparison Guide for Isoproterenol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Immunoassays are a cornerstone of biomedical research and drug development, offering a high-throughput and cost-effective method for quantifying a wide range of analytes. However, a critical consideration in their application is the potential for cross-reactivity, where the antibody detects molecules structurally similar to the target analyte. This guide provides a comparative overview of the cross-reactivity of isoproterenol and its metabolites, with a focus on p-O-Methyl-isoproterenol, in the context of immunoassays. While specific quantitative cross-reactivity data for this compound in commercially available immunoassays is not readily found in published literature or product inserts, this guide presents a representative comparison to highlight the importance of assay validation.
Understanding the Challenge: Isoproterenol and its Metabolites
Isoproterenol is a synthetic catecholamine and a non-selective β-adrenergic agonist. Its metabolism primarily involves O-methylation by catechol-O-methyltransferase (COMT), leading to the formation of metanephrine and normetanephrine from epinephrine and norepinephrine, respectively. Similarly, isoproterenol is metabolized to O-methylated derivatives, including this compound. The structural similarity between isoproterenol and its metabolites presents a significant challenge for immunoassay specificity.
Performance Comparison: Cross-Reactivity in Immunoassays
The cross-reactivity of an immunoassay is a measure of its ability to distinguish between the target analyte and other structurally related compounds. It is typically expressed as the percentage of signal generated by a cross-reactant compared to the signal generated by the target analyte at the same concentration.
Table 1: Representative Cross-Reactivity of a Hypothetical Isoproterenol Immunoassay
| Compound | Structure | Percent Cross-Reactivity (%) |
| Isoproterenol | Target Analyte | 100 |
| This compound | Structurally similar metabolite | Variable (Potentially High) |
| Epinephrine | Endogenous catecholamine with high similarity | Variable |
| Norepinephrine | Endogenous catecholamine with high similarity | Variable |
| Dopamine | Precursor with some structural similarity | Low to Moderate |
Note: The cross-reactivity values for compounds other than the target analyte are representative and will vary significantly between different immunoassays. It is crucial to consult the specific product insert or conduct validation experiments for the assay being used.
The lack of readily available, specific cross-reactivity data for this compound underscores the importance of thorough assay validation when measuring isoproterenol in biological samples where its metabolites are also present. For applications requiring high specificity, alternative methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often preferred as they can distinguish between and individually quantify isoproterenol and its metabolites.
Experimental Protocols
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Isoproterenol
This protocol describes a general procedure for a competitive ELISA, a common format for quantifying small molecules like isoproterenol. In this format, free isoproterenol in the sample competes with a labeled isoproterenol conjugate for binding to a limited number of anti-isoproterenol antibody binding sites. The resulting signal is inversely proportional to the concentration of isoproterenol in the sample.
Materials:
-
Microtiter plate pre-coated with anti-isoproterenol antibody
-
Isoproterenol standard solutions
-
Isoproterenol-horseradish peroxidase (HRP) conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Standard and Sample Preparation: Prepare a series of isoproterenol standards of known concentrations. Prepare unknown samples, potentially requiring dilution in an appropriate buffer.
-
Addition of Standards and Samples: Add 50 µL of each standard and sample to the appropriate wells of the microtiter plate.
-
Addition of Conjugate: Add 50 µL of isoproterenol-HRP conjugate to each well.
-
Incubation: Incubate the plate for 1-2 hours at room temperature on a shaker.
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of isoproterenol in the unknown samples by interpolating their absorbance values on the standard curve.
Visualizing Key Processes
Isoproterenol Signaling Pathway
Isoproterenol exerts its effects by binding to and activating β-adrenergic receptors, which are G-protein coupled receptors. This initiates a downstream signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA), leading to various physiological responses.
Caption: Isoproterenol signaling cascade.
Competitive ELISA Workflow
The following diagram illustrates the key steps involved in a competitive ELISA for the detection of a small molecule like isoproterenol.
Caption: Competitive ELISA workflow diagram.
Conclusion
While immunoassays offer a valuable tool for the detection of isoproterenol, researchers and clinicians must be acutely aware of the potential for cross-reactivity with its metabolites, such as this compound. The structural similarities between these compounds can lead to inaccurate quantification if the assay lacks sufficient specificity. This guide highlights the importance of carefully evaluating the cross-reactivity profile of any immunoassay intended for the measurement of isoproterenol. In the absence of specific data for all potential cross-reactants, and for applications demanding high accuracy and the ability to differentiate between the parent drug and its metabolites, the use of more specific analytical methods like LC-MS/MS should be strongly considered.
A Comparative Guide to the In Vivo Effects of p-O-Methyl-isoproterenol and Epinephrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo physiological effects of epinephrine and p-O-Methyl-isoproterenol. While epinephrine is a potent, endogenously produced catecholamine with broad-spectrum adrenergic activity, this compound (more commonly known as 3-O-methylisoproterenol) is a primary metabolite of the synthetic catecholamine isoproterenol. This comparison highlights the critical role of molecular structure and metabolic pathways in determining the pharmacological activity of adrenergic compounds.
Pharmacological Profiles and Signaling Pathways
Epinephrine exerts its powerful effects by acting as a potent agonist at both α- and β-adrenergic receptors.[1] This dual activity underlies its wide-ranging physiological impacts, from cardiovascular stimulation to metabolic regulation. Low doses primarily activate β-receptors, while higher doses increasingly engage α-receptors.[1]
Isoproterenol, the parent compound of this compound, is a non-selective β-adrenergic receptor agonist with very little to no activity at α-receptors.[2] It is structurally related to epinephrine.[2] The primary pathway for the inactivation of catecholamines like isoproterenol is enzymatic metabolism by Catechol-O-methyltransferase (COMT). This enzyme catalyzes the transfer of a methyl group to the meta-hydroxyl group of the catechol ring, producing 3-O-methylisoproterenol. This structural modification drastically reduces the molecule's affinity for adrenergic receptors, rendering it largely pharmacologically inactive. Experimental data shows that 3-O-methylisoproterenol produces significantly weaker physiological responses compared to its parent compound, isoproterenol.[3]
Adrenergic Signaling Pathway
The diagram below illustrates the primary signaling cascades activated by epinephrine through α- and β-adrenergic receptors. This compound has a significantly diminished ability to activate these pathways due to its altered structure.
Metabolic Inactivation of Isoproterenol
This diagram shows the metabolic conversion of the active drug isoproterenol into its largely inactive metabolite, this compound, by the enzyme COMT.
Comparative Summary of In Vivo Effects
The following tables summarize the principal in vivo effects of intravenously administered epinephrine compared to the expected effects of this compound, which are inferred from its nature as a largely inactive metabolite.
Table 1: Cardiovascular Effects
| Parameter | Epinephrine | This compound |
| Heart Rate (Chronotropy) | Dose-dependent increase (β1 effect).[1][4] | Minimal to no significant effect. |
| Myocardial Contractility (Inotropy) | Strong increase (β1 effect).[1] | Minimal to no significant effect. |
| Blood Pressure | Systolic: Increases (β1 effect). Diastolic: Decreases at low doses (β2), increases at high doses (α1).[1] | Minimal to no significant effect. |
| Total Peripheral Resistance | Decreases at low doses (β2), increases at high doses (α1 vasoconstriction).[1] | Minimal to no significant effect. |
| Cardiac Output | Significant increase.[4] | Minimal to no significant effect. |
Table 2: Metabolic Effects
| Parameter | Epinephrine | This compound |
| Glycogenolysis (Liver) | Strong stimulation, leading to increased blood glucose (β2 effect). | Minimal to no significant effect. |
| Lipolysis (Adipose Tissue) | Strong stimulation, increasing free fatty acids in blood (β effect). | Minimal to no significant effect. |
| Insulin Release | Inhibition (α2 effect). | Minimal to no significant effect. |
| Glucagon Release | Stimulation (β2 effect). | Minimal to no significant effect. |
Table 3: Respiratory Effects
| Parameter | Epinephrine | This compound |
| Bronchial Smooth Muscle | Potent relaxation causing significant bronchodilation (β2 effect).[1] | Minimal to no significant effect. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in vivo drug effects. Below are standardized protocols for key experiments in a rodent model (e.g., rat or mouse).
Protocol 1: Measurement of Cardiovascular Effects
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane or ketamine/xylazine). Insert a catheter into the carotid artery for blood pressure measurement and into the jugular vein for drug administration. For cardiac output and contractility, a pressure-volume catheter can be inserted into the left ventricle.
-
Instrumentation: Connect the arterial catheter to a pressure transducer and data acquisition system. Record baseline heart rate, systolic, diastolic, and mean arterial pressure.
-
Drug Administration: Administer a bolus intravenous (IV) injection of either vehicle, epinephrine (e.g., 0.1-10 µg/kg), or this compound at equimolar doses.
-
Data Acquisition: Continuously record hemodynamic parameters for a set period (e.g., 30 minutes) post-injection to capture the peak response and duration of action.
-
Analysis: Calculate the change from baseline for all recorded parameters.
Protocol 2: Assessment of Metabolic Effects (Hyperglycemia)
-
Animal Preparation: Fast animals overnight to establish a baseline glucose level. Anesthetize the animal and place a catheter in the tail vein for repeated blood sampling.
-
Baseline Measurement: Collect a baseline blood sample to measure fasting blood glucose using a glucometer.
-
Drug Administration: Administer an intraperitoneal (IP) or IV injection of the test compound (epinephrine or this compound) or vehicle.
-
Data Acquisition: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
-
Analysis: Measure blood glucose at each time point and plot the glucose excursion curve. Calculate the area under the curve (AUC) to quantify the total hyperglycemic effect.
Protocol 3: Evaluation of Respiratory Effects (Bronchodilation)
-
Animal Preparation: Anesthetize, tracheostomize, and mechanically ventilate the animal. Place the animal within a whole-body plethysmograph to measure airway resistance.
-
Induce Bronchoconstriction: Administer a bronchoconstricting agent, such as methacholine or histamine, to induce a stable, elevated airway resistance.
-
Drug Administration: Administer the test compound (epinephrine or this compound) via IV injection or aerosol inhalation.
-
Data Acquisition: Continuously measure lung resistance and dynamic compliance.
-
Analysis: Quantify the percentage reversal of the induced bronchoconstriction following drug administration.
General Experimental Workflow
The following diagram outlines the logical flow of a typical in vivo pharmacological experiment.
References
- 1. Integrating Experimental and Computational Approaches to Cardioprotection: Vascular Reactivity, Molecular Docking, and ADMET Modeling of Melicoccus bijugatus (Guinep) [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-O-,4-O-diacetylisoproterenol and 3-O-,4-O-dibenzoylisoproterenol: hypothermic effects in mice and the involvement of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic effects of intravenous isoproterenol versus epinephrine in the chronic maternal-fetal sheep preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of p-O-Methyl-isoproterenol and dopamine in cardiac studies
In the landscape of cardiac research and clinical application, the choice of sympathomimetic agents is critical in modulating cardiac function. This guide provides a detailed head-to-head comparison of two prominent catecholamines: Isoproterenol, a non-selective β-adrenergic agonist, and Dopamine, a precursor to norepinephrine with dose-dependent effects on multiple receptors. This comparison is intended for researchers, scientists, and drug development professionals, offering objective data and experimental context to inform study design and therapeutic strategies. While the initial query focused on p-O-Methyl-isoproterenol, a metabolite of isoproterenol, the available scientific literature does not support its use as a primary cardiac agent, necessitating a pivot to its parent compound, isoproterenol, for a meaningful comparison with dopamine.
Mechanism of Action and Receptor Selectivity
Isoproterenol is a potent, synthetic catecholamine that acts as a non-selective agonist for both β1 and β2-adrenergic receptors.[1][2] Its strong affinity for these receptors leads to significant cardiac and peripheral effects. In the heart, stimulation of β1-receptors results in pronounced positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[1][3][4] Activation of β2-receptors in the peripheral vasculature leads to vasodilation, particularly in skeletal muscle, renal, and mesenteric beds, which can cause a decrease in diastolic blood pressure.[1][5]
Dopamine exhibits a more complex, dose-dependent mechanism of action. At low doses (0.5 to 2 micrograms/kg per minute), it primarily acts on D1 receptors in the renal, mesenteric, cerebral, and coronary arteries, leading to vasodilation.[6] Intermediate doses (2 to 10 micrograms/kg/min) stimulate β1-adrenergic receptors, increasing myocardial contractility and cardiac output.[6][7] At higher doses, dopamine activates α1-adrenergic receptors, causing peripheral vasoconstriction and an increase in blood pressure.[6] The human heart contains D1, D2, D4, and D5 dopamine receptor subtypes.[8][9]
Signaling Pathways
The intracellular signaling cascades initiated by Isoproterenol and Dopamine (at β1-adrenergic stimulating doses) converge on the production of cyclic AMP (cAMP).
Isoproterenol Signaling Pathway
Caption: Isoproterenol signaling cascade in cardiomyocytes.
Dopamine Signaling Pathway (β1-Adrenergic Action)
Caption: Dopamine's β1-adrenergic signaling in the heart.
Quantitative Data Comparison
The following tables summarize the hemodynamic effects of Isoproterenol and Dopamine from comparative studies.
Table 1: Effects on Hemodynamics in Experimental Myocardial Infarction in Dogs
| Parameter | Isoproterenol (0.125-0.25 µg/kg/min) | Dopamine (2.5-5 µg/kg/min) |
| Heart Rate | Increased from 148.7 to 170.6 beats/min | No significant change |
| Myocardial Tension (Border Zone) | Increased to 110.5% of control | Increased to 124.4% of control |
| Myocardial Tension (Nonischemic Zone) | Increased to 128.4% of control | Increased to 133.3% of control |
| S-T Segment Elevation (ΣST) | Increased from 98.4 to 126.9 mV | No significant change |
Source: Based on data from a study on experimental myocardial infarction in dogs.
Experimental Protocols
Experimental Myocardial Infarction in Dogs
A study comparing the effects of dopamine and isoproterenol on local myocardial contraction and ischemic injury after coronary occlusion was conducted in 10 dogs.
-
Animal Model: Mongrel dogs.
-
Procedure:
-
Anesthesia was administered.
-
The left anterior descending coronary artery was occluded.
-
Segmental tension was measured using Walton-Brodie strain gauge arches in the central ischemic, border, and nonischemic myocardial zones.
-
Epicardial electrograms were recorded from 10 to 12 sites.
-
-
Drug Administration: Dopamine (2.5 to 5 µg/kg per min) and isoproterenol (0.125 to 0.25 µg/kg per min) were infused randomly for 20 minutes.
-
Key Measurements: Heart rate, segmental myocardial tension, and S-T segment elevation.
Conceptual Experimental Workflow for In Vitro Cardiac Studies
The following diagram illustrates a general workflow for comparing the effects of these two agents on isolated cardiac cells or tissues.
Caption: General workflow for in vitro cardiac comparison.
Summary of Head-to-Head Comparison
| Feature | Isoproterenol | Dopamine |
| Primary Receptors | β1 and β2-adrenergic | Dose-dependent: D1, β1, α1-adrenergic |
| Inotropic Effect | Strong positive | Moderate positive (at intermediate doses) |
| Chronotropic Effect | Strong positive | Moderate positive (at intermediate to high doses) |
| Effect on Blood Pressure | Can decrease diastolic BP | Dose-dependent: can increase or decrease |
| Myocardial Oxygen Demand | Markedly increases | Increases |
| Clinical Utility in Shock | Limited due to vasodilation and increased myocardial oxygen demand | Widely used, especially in cardiogenic shock with hypotension |
References
- 1. Isoprenaline - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]
- 3. Pitt Cardiology | Drugs Used in Cardiology [pittmedcardio.com]
- 4. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. Comparison of the inotropic and chronotropic effects of metoprolol and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
A Researcher's Guide to Assessing the Purity of p-O-Methyl-isoproterenol from Different Suppliers
For researchers and drug development professionals, ensuring the purity of chemical compounds is a critical step in preclinical and clinical studies. This guide provides a framework for assessing the purity of p-O-Methyl-isoproterenol, a derivative of the non-selective β-adrenergic agonist isoproterenol, from various commercial suppliers. While direct comparative data from different suppliers is not publicly available, this guide outlines the necessary experimental protocols and data presentation methods to conduct an in-house comparison.
Data Presentation
A systematic comparison of this compound from different suppliers should begin with a clear and concise summary of quantitative data. High-performance liquid chromatography (HPLC) is a standard method for purity assessment. The results can be effectively presented in a tabular format.
Table 1: HPLC Purity Analysis of this compound from Different Suppliers
| Supplier | Lot Number | Stated Purity (%) | Measured Purity by HPLC (%) | Retention Time (min) | Impurity Profile (Peak Area %) |
| Supplier A | A123 | >98 | 98.5 | 5.2 | Impurity 1 (0.8%), Impurity 2 (0.7%) |
| Supplier B | B456 | >99 | 99.2 | 5.2 | Impurity 1 (0.5%), Impurity 3 (0.3%) |
| Supplier C | C789 | >98.5 | 98.8 | 5.3 | Impurity 2 (1.0%), Impurity 4 (0.2%) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. The following are key experimental protocols that can be employed.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A stability-indicating HPLC method is essential for resolving this compound from its potential impurities and degradation products.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., Phenomenex Luna) is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% triethylamine, pH adjusted). The composition may need to be optimized.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance, for instance, 279 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and samples from different suppliers in a suitable solvent (e.g., methanol or mobile phase) to a known concentration (e.g., 1000 µg/mL). Further dilutions may be necessary to fall within the linear range of the method.
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. The purity is determined by comparing the peak area of the main compound to the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to identify unknown impurities.[1][2]
-
Methodology: An HPLC method similar to the one described above is coupled to a mass spectrometer. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and any co-eluting impurities. This information is invaluable for proposing the chemical structures of unknown impurities.[1][2] In the analysis of isoproterenol hydrochloride, LC-MS has been used to propose the structure of unknown impurities.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an essential tool for the definitive structural elucidation of the main compound and its impurities.[1][2][3][4][5]
-
Methodology: 1H NMR and 13C NMR spectra of the this compound from different suppliers should be acquired. The spectral data should be consistent with the expected chemical structure. Any additional peaks may indicate the presence of impurities. Two-dimensional NMR techniques like HSQC can further aid in structure confirmation.[1][2][4][5]
Visualizations
Diagrams are provided to illustrate a typical experimental workflow for purity assessment and the relevant biological signaling pathway.
References
- 1. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmpronline.com [ijmpronline.com]
- 4. Synthesis,isolation,identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC,LC/ESI-MS and NMR [jpa.xjtu.edu.cn]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of p-O-Methyl-isoproterenol and Norepinephrine at β-Adrenergic Receptors
A study for researchers, scientists, and drug development professionals.
This guide provides a detailed comparative analysis of the pharmacological properties of p-O-Methyl-isoproterenol (also known as 3-O-Methylisoprenaline) and the endogenous catecholamine, norepinephrine. While both molecules are structurally related to the potent β-adrenergic agonist isoproterenol, their interactions with β-adrenergic receptors are strikingly different. This comparison reveals a critical divergence in their mechanism of action, with norepinephrine acting as a potent agonist and this compound functioning as a weak antagonist.
Executive Summary
This guide presents a comprehensive comparison of this compound and norepinephrine, focusing on their interactions with β-adrenergic receptors. The key findings are summarized below:
-
Mechanism of Action: Norepinephrine is a well-established agonist of β-adrenergic receptors, stimulating downstream signaling pathways. In contrast, this compound acts as a weak competitive antagonist, inhibiting the effects of agonists like norepinephrine.
-
Receptor Affinity and Potency: Norepinephrine exhibits high affinity for β1-adrenergic receptors and lower affinity for β2-adrenergic receptors. It potently stimulates adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP). Quantitative data for the antagonist potency of this compound are limited, but it is characterized as a very weak antagonist, significantly less potent than established β-blockers like propranolol.
Data Presentation
The following tables summarize the available quantitative data for the interaction of norepinephrine and the qualitative description of the activity of this compound with β-adrenergic receptors.
Table 1: Receptor Binding Affinity (Ki) of Norepinephrine
| Compound | Receptor Subtype | Ki (nM) | Species | Reference |
| Norepinephrine | β1 | 1000 | Human | [1] |
| Norepinephrine | β1 | 2700 | Rat | [1] |
| Norepinephrine | β1 | 1600 | Rat | [1] |
| Norepinephrine | β1 | 1300 | Rat | [1] |
| Norepinephrine | β1 | 126 | Rat | [1] |
| Norepinephrine | β2 | (Binds very poorly) | - | [2] |
Note: Ki is the inhibition constant, representing the concentration of the ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates higher binding affinity.
Table 2: Functional Potency (EC50/pEC50) of Norepinephrine
| Compound | Assay | Receptor Subtype | pEC50 | Species | Reference |
| Norepinephrine | ERK1/2 phosphorylation | α2C | 7.7 | Mouse | [1] |
| Norepinephrine | β-arrestin recruitment | α2C | 6.02 | - | [1] |
| Norepinephrine | cAMP accumulation | β1 | 7.9 | Human | [1] |
Note: EC50 is the half-maximal effective concentration, the concentration of an agonist that produces 50% of the maximal response. pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
Table 3: Pharmacological Activity of this compound
| Compound | Activity | Receptor Subtype | Potency Description | Reference |
| This compound | Antagonist | β-adrenergic | Weak antagonist | |
| (non-selective) |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Radioligand Binding Assay (for Ki Determination)
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., norepinephrine) by measuring its ability to displace a radiolabeled ligand from β-adrenergic receptors.
General Protocol:
-
Membrane Preparation: Membranes expressing the β-adrenergic receptor subtype of interest are prepared from cultured cells or tissues.
-
Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Radioligand: The receptor-bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for EC50 Determination)
This functional assay measures the ability of an agonist to stimulate the production of the second messenger cyclic AMP (cAMP) via Gs-protein coupled receptors like the β-adrenergic receptors.
Objective: To determine the half-maximal effective concentration (EC50) of an agonist (e.g., norepinephrine) for stimulating cAMP production.
General Protocol:
-
Cell Culture: Cells expressing the β-adrenergic receptor subtype of interest are cultured in appropriate media.
-
Cell Stimulation: The cells are treated with varying concentrations of the agonist for a defined period.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence-based assays.
-
Data Analysis: The concentration-response data are plotted, and a sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathways of β-adrenergic receptor agonists and antagonists, and a typical experimental workflow for their characterization.
Caption: Agonist signaling pathway of norepinephrine at β-adrenergic receptors.
References
Navigating the Analytical Maze: A Comparative Guide to Quantifying p-O-Methyl-isoproterenol
This guide delves into three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method is evaluated based on key validation parameters, and detailed experimental protocols are provided to aid in the practical application of these techniques.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS methods for the analysis of isoproterenol and a representative O-methylated metabolite.
| Parameter | HPLC-UV for Isoproterenol | LC-MS/MS for Isoproterenol[1][2] | Proposed LC-MS/MS for p-O-Methyl-isoproterenol (based on 3-Methoxytyramine method)[3][4][5] | GC-MS for O-Methylated Catecholamine Metabolites[6] |
| Limit of Detection (LOD) | 1.97 µg/mL | Not Reported | 4 ng/L | Not Reported |
| Limit of Quantification (LOQ) | 5.99 µg/mL | 0.50 ng/mL | 0.25 - 0.50 ng/mL | Not Reported |
| Linearity Range | 10 - 60 µg/mL (r² = 0.999) | 0.50 - 300 ng/mL (r² = 0.999) | 1 - 1000 ng/mL (r > 0.99) | Not Reported |
| Accuracy (% Recovery) | 99.26 - 100.92% | Not explicitly stated, but method was "fully validated" | 93.5 - 106.2% | Not Reported |
| Precision (%RSD) | Intra-day: 0.65%, Inter-day: 0.58% | Not explicitly stated, but method was "fully validated" | Intra-day & Inter-day: < 8% | Not Reported |
| Sample Preparation | Simple dissolution | Liquid-Liquid Extraction | Solid-Phase Extraction | Derivatization |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections outline the key steps for each of the discussed techniques.
HPLC-UV Method for Isoproterenol
This method is suitable for the quantification of isoproterenol in bulk drug and pharmaceutical formulations.
-
Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol and 0.1% Triethylamine (pH 7.0) [20:80 v/v]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 279 nm
-
-
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of isoproterenol HCl in 10 mL of HPLC grade methanol to obtain a stock solution of 1000 µg/mL.
-
Prepare working standards ranging from 10 – 60 µg/ml by diluting the stock solution with the mobile phase.
-
-
Validation Parameters:
-
The method demonstrates good linearity in the range of 10-60 μg/ml.
-
Intra-day and inter-day precision were found to be 0.65% and 0.58% (%RSD), respectively.
-
The accuracy, determined by percent recovery, was within acceptable limits.
-
LC-MS/MS Method for Isoproterenol in Human Plasma
This method offers high sensitivity and selectivity for the quantification of isoproterenol in a biological matrix.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Prontosil ODS C18
-
Mobile Phase: Methanol, Acetonitrile, and Triethylamine (60:25:15 v/v) at pH 6.3
-
Flow Rate: 0.9 mL/min
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add the internal standard.
-
Add a mixture of diethyl ether and dichloromethane.
-
Vortex and centrifuge.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Validation Parameters:
Proposed LC-MS/MS Method for this compound (based on 3-Methoxytyramine)
This proposed method adapts a validated procedure for a similar O-methylated metabolite and is expected to provide high sensitivity and specificity.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: HILIC-Si LC column (e.g., Raptor HILIC-Si, 50 x 2.1 mm, 2.7 µm)
-
Mobile Phase: Gradient elution with A: 95:5 Water:Acetonitrile + 30 mM ammonium formate and B: 15:85 Water:Acetonitrile + 30 mM ammonium formate
-
Flow Rate: 0.6 mL/min
-
Ionization: ESI, positive mode
-
Detection: MRM (Specific transitions for this compound and a suitable internal standard would need to be determined).
-
-
Sample Preparation (Solid-Phase Extraction): [7][8]
-
Condition a weak cation exchange (WCX) SPE cartridge.
-
Load the pre-treated plasma or urine sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
-
Expected Validation Parameters (based on 3-methoxytyramine): [3][4]
-
LLOQ: 0.25 ng/mL
-
Linearity: 1-1000 ng/mL (r > 0.99)
-
Accuracy: 93.5%–106.2%
-
Precision: < 8% RSD
-
GC-MS Method for O-Methylated Catecholamine Metabolites in Urine
This method provides an alternative approach, particularly for volatile metabolites, but requires a derivatization step.
-
Gas Chromatographic and Mass Spectrometric Conditions:
-
Column: HP5-MS (30 m × 0.25 mm internal diameter × 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: A suitable temperature gradient would be established to separate the derivatized analytes.
-
Ionization: Electron Impact (EI)
-
Detection: Mass Spectrometry (scanning or selected ion monitoring mode)
-
-
Sample Preparation (Derivatization): [6]
-
Hydrolyze the urine sample to free the conjugated metabolites.
-
Extract the metabolites using an appropriate solvent.
-
Evaporate the solvent to dryness.
-
Derivatize the analytes using a suitable reagent (e.g., a silylating agent like BSTFA) to increase their volatility and thermal stability.
-
-
Validation:
-
This method would require full validation for linearity, LOD, LOQ, accuracy, and precision for this compound.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams, generated using the DOT language, outline the workflows for sample preparation and analysis.
Caption: LC-MS/MS workflow with Solid-Phase Extraction.
Caption: GC-MS workflow including the derivatization step.
Signaling Pathway Context
Isoproterenol, the parent compound of this compound, is a non-selective β-adrenergic agonist. Its signaling cascade is a well-characterized pathway in pharmacology.
References
- 1. ijpsr.com [ijpsr.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Development and validation of a simple, fast and sensitive liquid chromatography-tandem mass spectrometry method to establish reference intervals for 24-h urinary free normetanephrine, metanephrine and methoxytyramine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of catecholamines and their 3-O-methylated metabolites in urine by mass fragmentography with use of deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis | Separation Science [sepscience.com]
- 8. appnote.sepscience.com [appnote.sepscience.com]
A Comparative Analysis of p-O-Methyl-isoproterenol, Carvedilol, and Metoprolol at β-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of p-O-methyl-isoproterenol, carvedilol, and metoprolol on β-adrenergic receptor signaling. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in understanding the distinct mechanisms of action and potential therapeutic implications of these compounds.
Executive Summary
This comparison delineates the functional differences between this compound (3-O-methylisoprenaline), a metabolite of the non-selective β-adrenergic agonist isoproterenol, and two clinically significant β-blockers, carvedilol and metoprolol. While isoproterenol is a potent agonist, its O-methylated metabolite, this compound, is characterized as a weak β-adrenergic receptor antagonist[1][2]. In contrast, metoprolol is a β1-selective antagonist, and carvedilol is a non-selective β- and α1-adrenergic antagonist. A key differentiator is the emerging understanding of these β-blockers as "biased ligands." Carvedilol, in particular, demonstrates a preference for β-arrestin-mediated signaling pathways over the canonical Gs-adenylyl cyclase pathway.
Mechanism of Action and Receptor Selectivity
The interaction of these compounds with β-adrenergic receptors dictates their physiological effects. Their distinct profiles in terms of receptor subtype selectivity and downstream signaling are summarized below.
This compound (3-O-methylisoprenaline): This compound is the product of the metabolism of isoproterenol by catechol-O-methyltransferase (COMT)[1]. It exhibits weak antagonist activity at β-adrenergic receptors[1][2]. Its significantly lower affinity and lack of agonist activity distinguish it from its parent compound.
Metoprolol: A second-generation β-blocker, metoprolol displays cardioselectivity with a higher affinity for β1-adrenergic receptors, which are predominantly expressed in the heart, than for β2-adrenergic receptors found in the lungs and other tissues[3][4]. This selectivity contributes to its favorable side-effect profile in patients with respiratory conditions[4][5]. Metoprolol acts as a competitive antagonist, inhibiting the binding of endogenous catecholamines like norepinephrine and epinephrine to β1-receptors, thereby reducing heart rate, cardiac output, and blood pressure[3].
Carvedilol: As a third-generation β-blocker, carvedilol exhibits a broader pharmacological profile. It is a non-selective antagonist of both β1- and β2-adrenergic receptors and also possesses α1-adrenergic receptor blocking activity[3][6]. This α1-blockade contributes to its vasodilatory effects and a more pronounced reduction in blood pressure compared to metoprolol[4][5]. Furthermore, carvedilol is recognized as a biased agonist, preferentially activating β-arrestin-dependent signaling pathways while inhibiting Gs-protein-mediated adenylyl cyclase activation[7].
Comparative Quantitative Data
The following tables summarize the available quantitative data on the interaction of this compound, carvedilol, and metoprolol with β-adrenergic receptors and their downstream signaling pathways. It is important to note that direct comparative studies including this compound are limited, and its activity is generally reported as weak.
Table 1: β-Adrenergic Receptor Binding Affinity (Ki)
| Compound | β1-Adrenergic Receptor (Ki, nM) | β2-Adrenergic Receptor (Ki, nM) | Receptor Selectivity |
| This compound | High (Weak Affinity) | High (Weak Affinity) | Non-selective (weak antagonist) |
| Metoprolol | Low (High Affinity) | Higher than β1 | β1-selective |
| Carvedilol | Low (High Affinity) | Low (High Affinity) | Non-selective |
Table 2: Functional Activity - Gs-Adenylyl Cyclase Pathway (cAMP Production)
| Compound | Effect on Basal cAMP Production | Effect on Agonist-Stimulated cAMP Production | Potency (IC50) |
| This compound | No significant effect | Weak inhibition | High (Low Potency) |
| Metoprolol | No significant effect | Competitive Antagonist | Potent at β1 |
| Carvedilol | Inverse Agonist (can reduce basal activity) | Competitive Antagonist | Potent at β1 and β2 |
Table 3: Functional Activity - β-Arrestin Recruitment
| Compound | Effect on β-Arrestin Recruitment | Potency (EC50) |
| This compound | Not well characterized, likely no effect | - |
| Metoprolol | Weak partial agonist/antagonist | High (Low Potency) |
| Carvedilol | Partial Agonist | Moderate |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the differential effects of these compounds on β-adrenergic receptor signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of these compounds are provided below.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol is used to determine the binding affinity of a compound for a specific receptor.
-
Membrane Preparation:
-
Culture cells expressing the β-adrenergic receptor of interest (e.g., HEK293 cells stably expressing β1- or β2-AR).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2).
-
Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol) to each well.
-
Add increasing concentrations of the unlabeled competitor compound (this compound, carvedilol, or metoprolol).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the log concentration of the competitor.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activity Assay (cAMP Accumulation)
This assay measures the ability of a compound to modulate the production of the second messenger cyclic AMP (cAMP).
-
Cell Culture and Stimulation:
-
Plate cells (e.g., neonatal rat ventricular myocytes or HEK293 cells expressing the receptor) in a multi-well plate.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For antagonist testing, add increasing concentrations of the test compound (this compound, carvedilol, or metoprolol) followed by a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol).
-
Incubate for a specified time at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels in the cell lysates using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the measured cAMP levels against the log concentration of the test compound.
-
For antagonists, determine the IC50 value from the inhibition curve.
-
β-Arrestin Recruitment Assay
This assay assesses the ability of a compound to promote the interaction between the β-adrenergic receptor and β-arrestin.
-
Assay Principle (e.g., Bioluminescence Resonance Energy Transfer - BRET):
-
Co-express the β-adrenergic receptor fused to a bioluminescent donor (e.g., Renilla luciferase, RLuc) and β-arrestin fused to a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP) in a suitable cell line (e.g., HEK293).
-
Upon ligand binding and receptor activation, β-arrestin is recruited to the receptor, bringing the donor and acceptor molecules into close proximity.
-
Addition of the luciferase substrate (e.g., coelenterazine) results in light emission from the donor, which excites the acceptor if it is nearby, leading to a measurable BRET signal.
-
-
Experimental Procedure:
-
Plate the transfected cells in a white, opaque 96-well plate.
-
Add increasing concentrations of the test compound (this compound, carvedilol, or metoprolol).
-
Add the luciferase substrate.
-
Measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a microplate reader capable of detecting BRET.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the change in BRET ratio against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value for β-arrestin recruitment.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for characterizing the pharmacological profile of the compounds.
Conclusion
This compound, the primary metabolite of isoproterenol, is a weak β-adrenergic antagonist with minimal physiological activity compared to the potent and clinically utilized β-blockers, carvedilol and metoprolol. Metoprolol's β1-selectivity offers a targeted approach to cardiac β-blockade. Carvedilol's non-selective β- and α1-antagonism, coupled with its biased agonism towards β-arrestin signaling, provides a multi-faceted mechanism of action that may contribute to its distinct clinical efficacy. The experimental protocols and comparative data presented in this guide offer a framework for researchers to further investigate the nuanced pharmacology of these and other β-adrenergic receptor modulators.
References
- 1. Isoprenaline - Wikipedia [en.wikipedia.org]
- 2. Beta-adrenoceptor antagonist activity of 3-methoxyisoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clarityxdna.com [clarityxdna.com]
- 4. Carvedilol vs. metoprolol: Differences and similarities explained [singlecare.com]
- 5. Carvedilol vs. Metoprolol for Heart Disease - GoodRx [goodrx.com]
- 6. Carvedilol vs. Metoprolol: Which Is Better for Blocking Heart Failure? [verywellhealth.com]
- 7. Unique Positive Cooperativity Between the β-Arrestin–Biased β-Blocker Carvedilol and a Small Molecule Positive Allosteric Modulator of the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of p-O-Methyl-isoproterenol: A Guide for Laboratory Professionals
The proper disposal of p-O-Methyl-isoproterenol is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a derivative of Isoproterenol, a compound known to be a skin, eye, and respiratory irritant, this compound should be handled with care throughout its lifecycle, including disposal.[1][2][3][4] Adherence to federal regulations, such as the Resource Conservation and Recovery Act (RCRA), and any applicable state and local rules is mandatory.
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety Goggles or Face Shield: To protect against potential splashes.
-
Chemical-Resistant Gloves: Inspect gloves for any signs of degradation before use.
-
Lab Coat: To protect skin and clothing.
Ensure that disposal activities are carried out in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
This compound waste, whether in solid form or in a solution, should be treated as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible chemicals can react violently, producing heat or toxic gases.
-
-
Containerization:
-
Select a waste container that is chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally a suitable choice.
-
The container must be in good condition, with no leaks or cracks, and must have a secure, tight-fitting lid.
-
Never fill a waste container to more than 90% of its capacity to allow for expansion of vapors and to prevent spills.
-
-
Labeling:
-
Properly label the waste container with a "Hazardous Waste" label as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "this compound" (and any other components of the waste).
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Irritant").
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed hazardous waste disposal contractor to ensure the waste is managed and disposed of in compliance with all regulations.
-
Chemical and Physical Properties
The following table summarizes key data for this compound.
| Property | Value |
| Chemical Name | 5-(1-Hydroxy-2-(isopropylamino)ethyl)-2-methoxyphenol |
| CAS Number | 3413-49-8 |
| Molecular Formula | C12H19NO3 |
| Molecular Weight | 225.29 g/mol |
| Appearance | Solid |
| Solubility | Soluble in Methanol |
Experimental Protocols Referenced
This guidance is based on standard laboratory chemical waste management protocols and does not cite specific experimental uses of this compound. The disposal procedures are derived from safety data sheets for the analogous compound, Isoproterenol, and general chemical safety guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates a typical workflow for the disposal of laboratory chemical waste.
References
Personal protective equipment for handling p-O-Methyl-isoproterenol
Disclaimer: No specific Safety Data Sheet (SDS) for p-O-Methyl-isoproterenol was located. The following guidance is based on the safety information for the closely related compound, Isoproterenol Hydrochloride. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are designed to ensure safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for Isoproterenol Hydrochloride, this compound should be handled as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use. Use proper glove removal technique. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Ensure full coverage to prevent splashes. |
| Skin and Body Protection | Laboratory coat | Worn at all times in the laboratory. |
| Respiratory Protection | Use in a well-ventilated area | If dust formation is likely, use a NIOSH-approved respirator. |
Safe Handling Procedures
Adherence to proper handling procedures is critical to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Personal Protective Equipment (PPE) Donning:
-
Put on a laboratory coat.
-
Don appropriate chemical-resistant gloves.
-
Wear safety glasses or goggles.
-
-
Compound Handling:
-
Post-Handling:
Emergency Procedures
In the event of an exposure or spill, follow these immediate actions:
| Exposure Route | First Aid Measures |
| In case of eye contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][5] Seek medical attention.[1][5] |
| In case of skin contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1][5] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][5] |
| If inhaled | Move the person to fresh air.[1][5] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][3][4] |
| If swallowed | Do NOT induce vomiting.[1] Clean mouth with water and drink plenty of water afterwards.[5] Never give anything by mouth to an unconscious person.[1] Seek medical attention.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Segregation:
-
Collect all waste materials, including unused compounds, contaminated PPE, and cleaning materials, in a designated and properly labeled hazardous waste container.
-
-
Waste Characterization:
-
Consult with your institution's EHS department to determine if the waste is considered hazardous under local, state, and federal regulations.
-
-
Disposal:
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations at an approved waste disposal plant.[3][4][5]
-
For non-hazardous research medications that are not on a "flush list," one method of disposal is to mix the medicine with an unappealing substance like dirt or used coffee grounds, place it in a sealed container, and then dispose of it in the trash.[6] However, given the hazardous nature of the related compound, this is likely not appropriate.
-
Empty containers may retain product residue and should be treated as hazardous waste unless properly decontaminated.[4]
-
Workflow Diagrams
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Emergency response flowchart for this compound exposure.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
